Sodium 4-isopropylbenzenesulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15763-76-5 |
|---|---|
Molecular Formula |
C9H12NaO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
sodium;4-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12); |
InChI Key |
BJVQMPLRSFIZMB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Other CAS No. |
28348-53-0 32073-22-6 15763-76-5 |
physical_description |
Liquid DryPowder, Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Sodium 4-isopropylbenzenesulfonate: A Technical Guide for Researchers
Introduction: Sodium 4-isopropylbenzenesulfonate, also known as sodium cumenesulfonate, is an amphiphilic organic compound widely recognized for its role as a hydrotrope. In the realm of scientific research and drug development, it serves as a crucial tool for enhancing the aqueous solubility of poorly soluble molecules, preventing protein aggregation, and aiding in the refolding of proteins. Its ability to increase the solubility of hydrophobic substances in aqueous solutions without forming conventional micelles at low concentrations makes it a versatile excipient and research reagent. This technical guide provides an in-depth overview of the research applications of this compound, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Hydrotropic Action
The primary function of this compound in research is rooted in its hydrotropic properties. Unlike typical surfactants that form micelles at a well-defined critical micelle concentration (CMC), hydrotropes like sodium cumenesulfonate exhibit a more gradual self-aggregation behavior. Above a certain concentration, known as the minimum hydrotrope concentration (MHC), these molecules begin to form small, loose, and dynamic aggregates.
Molecular dynamics simulations have elucidated that the mechanism of hydrotropic action involves the formation of a micellar-like environment by these aggregates.[1] The hydrophobic isopropylbenzene moieties of this compound orient towards the core of the aggregate, creating a non-polar microenvironment. This hydrophobic core can then encapsulate poorly water-soluble drug molecules or the exposed hydrophobic regions of unfolded proteins, effectively shielding them from the aqueous bulk solution and increasing their overall solubility.[1]
Research Applications
The unique solubilizing properties of this compound have led to its application in several key areas of research:
Enhancement of Drug Solubility and Bioavailability
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability and therapeutic efficacy. Hydrotropes offer a promising solution to this problem. By increasing the solubility of poorly soluble drugs, this compound can facilitate the preparation of aqueous formulations for in vitro assays, preclinical studies, and potentially, final drug products.
Prevention of Protein Aggregation
In biopharmaceutical research and development, maintaining the stability of proteins in solution is critical. Proteins, especially at high concentrations, are prone to aggregation, which can lead to loss of function and immunogenicity. This compound can act as a stabilizing excipient by interacting with the exposed hydrophobic surfaces of proteins, thereby preventing the intermolecular interactions that lead to aggregation. This is particularly valuable in the formulation of monoclonal antibodies and other therapeutic proteins.
Protein Refolding
The production of recombinant proteins in bacterial expression systems often results in the formation of insoluble aggregates known as inclusion bodies. To obtain biologically active proteins, these inclusion bodies must be solubilized and the proteins refolded into their native conformation. This compound can be used as an additive in refolding buffers to prevent aggregation of protein folding intermediates and promote the formation of the correct tertiary structure.[2][3]
Quantitative Data on Solubility Enhancement
The effectiveness of hydrotropes in enhancing solubility is concentration-dependent. The following tables summarize the solubility enhancement of two poorly water-soluble drugs, Furosemide and Nifedipine, in the presence of hydrotropic agents. While the data for Nifedipine was obtained with other hydrotropes, it serves to illustrate the general principle and magnitude of solubility enhancement that can be expected.
| Hydrotropic Agent | Concentration (% w/v) | Solubility of Furosemide (mg/mL) | Fold Increase |
| Control (Purified Water) | 0 | - | - |
| Urea | 10 | 0.45 | - |
| 20 | 0.82 | - | |
| 30 | 1.58 | - | |
| 40 | 2.91 | - | |
| Sodium Acetate | 10 | 0.51 | - |
| 20 | 0.95 | - | |
| 30 | 1.83 | - | |
| 40 | 3.24 | - | |
| Sodium Benzoate | 10 | 0.62 | - |
| 20 | 1.21 | - | |
| 30 | 2.35 | - | |
| 40 | 4.18 | - | |
| Sodium Citrate | 10 | 0.58 | - |
| 20 | 1.09 | - | |
| 30 | 2.07 | - | |
| 40 | 3.67 | - | |
| Data derived from a study on Furosemide solubility enhancement.[4] |
| Hydrotropic Agent | Concentration (% w/v) | Solubility of Nifedipine (mg/mL) | Fold Increase |
| Control (Water) | 0 | 0.008 | 1 |
| Sodium Benzoate | 10 | 0.21 | 26.25 |
| 20 | 0.54 | 67.5 | |
| 30 | 1.08 | 135 | |
| Sodium Salicylate | 10 | 0.35 | 43.75 |
| 20 | 0.79 | 98.75 | |
| 30 | 1.42 | 177.5 | |
| Data derived from a study on Nifedipine solubility enhancement.[5] |
Experimental Protocols
Protocol 1: Hydrotropic Solubilization of a Poorly Water-Soluble Compound for In Vitro Screening
This protocol provides a general method for solubilizing a hydrophobic compound using this compound for use in cell-based assays or other in vitro experiments.
Materials:
-
Poorly water-soluble compound (e.g., a drug candidate)
-
This compound
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of this compound:
-
Weigh an appropriate amount of this compound to prepare a concentrated stock solution (e.g., 40% w/v) in deionized water.
-
Use a vortex mixer and magnetic stirrer to ensure complete dissolution.
-
-
Determine the required concentration of the hydrotrope:
-
Perform a preliminary solubility study by preparing a series of aqueous solutions with increasing concentrations of this compound (e.g., 5%, 10%, 15%, 20% w/v).
-
Add an excess amount of the poorly water-soluble compound to a fixed volume of each hydrotrope solution.
-
Equilibrate the samples by shaking or stirring for 24-48 hours at a constant temperature.
-
Centrifuge the samples to pellet the undissolved compound.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Select the lowest concentration of this compound that provides the desired compound solubility.
-
-
Prepare the final formulation:
-
Based on the results from the solubility study, prepare the desired volume of the selected this compound solution.
-
Add the calculated amount of the poorly water-soluble compound to achieve the target final concentration.
-
Stir until the compound is completely dissolved.
-
Sterile-filter the final solution using a 0.22 µm syringe filter before use in cell culture or other sensitive applications.
-
Experimental workflow for hydrotropic solubilization.
Protocol 2: On-Column Refolding of a Recombinant Protein Using a Hydrotrope Additive
This protocol describes a method for refolding a denatured recombinant protein from inclusion bodies using size-exclusion chromatography (SEC) with this compound as a refolding additive in the mobile phase.
Materials:
-
Purified inclusion bodies containing the recombinant protein.
-
Denaturation buffer: 6 M Guanidine hydrochloride (GdmCl) or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT.
-
Refolding buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-5% (w/v) this compound (concentration to be optimized), 1 mM reduced glutathione, 0.1 mM oxidized glutathione.
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 200).
-
FPLC or HPLC system.
Procedure:
-
Solubilization of Inclusion Bodies:
-
Resuspend the inclusion body pellet in denaturation buffer.
-
Incubate at room temperature with gentle stirring for 1-2 hours to ensure complete solubilization.
-
Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes to remove any remaining insoluble material.
-
Determine the protein concentration in the supernatant.
-
-
On-Column Refolding by SEC:
-
Equilibrate the SEC column with at least 2 column volumes of refolding buffer.
-
Load the solubilized protein onto the equilibrated SEC column. The volume and concentration of the loaded protein should be optimized to prevent on-column aggregation.
-
Run the chromatography at a low flow rate to allow sufficient time for the protein to refold as the denaturant is exchanged with the refolding buffer.
-
Collect fractions corresponding to the expected molecular weight of the correctly folded monomeric protein.
-
-
Analysis of Refolded Protein:
-
Analyze the collected fractions by SDS-PAGE to assess purity and by native PAGE to confirm the folded state.
-
Perform a functional assay to determine the biological activity of the refolded protein.
-
Pool the fractions containing the active, monomeric protein and concentrate if necessary.
-
Workflow for on-column protein refolding.
Interaction with Signaling Pathways
Based on current scientific literature, the primary mechanism of action of this compound in biological and pharmaceutical research is physicochemical. Its role is to enhance the solubility of hydrophobic molecules and prevent non-specific aggregation through its hydrotropic properties. There is currently no evidence to suggest that this compound directly interacts with or modulates specific biological signaling pathways in a targeted manner. Its effects on cellular systems are likely to be secondary to its solubilizing action on drugs or other active compounds being studied. Researchers should be mindful that high concentrations of hydrotropes could potentially have non-specific effects on cell membranes or protein function, and appropriate controls should be included in experimental designs.
Relationship to biological signaling pathways.
References
- 1. This compound | 28348-53-0 | Benchchem [benchchem.com]
- 2. EP0361830A2 - Purification and refolding of recombinant proteins - Google Patents [patents.google.com]
- 3. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrotropic solubilization of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
"Sodium 4-isopropylbenzenesulfonate" synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Sodium 4-isopropylbenzenesulfonate
Introduction
This compound, also known as sodium p-cumenesulfonate, is an organic compound widely utilized as a hydrotrope, surfactant, and coupling agent in various industrial and commercial applications.[1][2] Its molecular structure, featuring both a hydrophobic isopropylbenzene group and a hydrophilic sulfonate group, allows it to increase the solubility of other substances in aqueous solutions.[2] This guide provides a detailed overview of the primary synthesis and purification methodologies for this compound, tailored for researchers and professionals in chemical and pharmaceutical development.
Synthesis of this compound
The most prevalent and industrially significant method for synthesizing this compound is a two-step process involving the sulfonation of isopropylbenzene (cumene) followed by neutralization with a sodium base.[1][3]
Principle: Electrophilic Aromatic Substitution
The core of the synthesis is the electrophilic aromatic substitution reaction where cumene is treated with a strong sulfonating agent.[3] The electrophile, typically sulfur trioxide (SO₃) or its equivalent, attacks the electron-rich benzene ring of cumene. The isopropyl group is an ortho-, para-directing activator, leading to the formation of primarily the para-substituted product, 4-isopropylbenzenesulfonic acid, due to steric hindrance at the ortho positions.
Primary Synthesis Route: Sulfonation and Neutralization
The reaction begins with the sulfonation of cumene using agents like concentrated sulfuric acid, fuming sulfuric acid (oleum), or chlorosulfonic acid.[1][3][4] The resulting 4-isopropylbenzenesulfonic acid is then neutralized with sodium hydroxide to yield the final sodium salt.[1][5]
Caption: Synthesis pathway for this compound.
Experimental Protocol: Synthesis
The following protocol is a representative example derived from established industrial methods.[5][6]
-
Reaction Setup: Charge a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser with an azeotropic distillation head with cumene.
-
Sulfonation: Under rapid stirring, slowly add concentrated (98%) sulfuric acid to the cumene. The molar ratio of sulfuric acid to cumene is typically controlled between 1:1.6 and 1:2.0.[6]
-
Reaction Conditions: Heat the mixture to a temperature between 100°C and 110°C.[5][6] The water generated during the reaction is removed continuously via azeotropic reflux to drive the reaction to completion.[5][6]
-
Monitoring: The reaction is monitored by measuring the amount of water collected. The reaction is typically stopped when the water yield is approximately 95% of the theoretical yield.[6]
-
Removal of Excess Reactant: After the reaction is complete, separate the excess unreacted cumene by vacuum distillation for recycling.[5][6]
-
Neutralization: Cool the reaction mixture containing 4-isopropylbenzenesulfonic acid. Under vigorous stirring, add a 20% sodium hydroxide solution to neutralize the acid until the final concentration of this compound is approximately 40%.[5][6]
-
Decolorization (Optional): The resulting solution can be bleached by adding 30% hydrogen peroxide at around 45°C and stirring for 2 hours to obtain a high-quality, clear solution.[5][6]
Data Presentation: Synthesis Parameters
The table below summarizes quantitative data from various synthesis examples found in patent literature.
| Parameter | Example 1[5] | Example 2[5] | Example 3[6] |
| Cumene (tonnes) | 3.84 | 1.41 | 2.19 |
| 98% Sulfuric Acid (tonnes) | 1.96 | 0.72 | 1.12 |
| Reaction Temperature (°C) | 100 | 110 | 105 |
| Reaction Time (hours) | 6 | Not specified | 6 |
| 20% NaOH Solution (tonnes) | 3.95 | 1.47 | 2.28 |
| Final Product Conc. (%) | 40.68 | 40.57 | 40.61 |
| 30% H₂O₂ (kg) | 308.22 | 101.84 | 152.40 |
Purification of this compound
Purifying aryl sulfonic acids and their salts can be challenging due to their high water solubility.[7] Common impurities include inorganic salts (like sodium sulfate), unreacted starting materials, and isomers.[3][8] The primary methods for purification are recrystallization and slurry washing.[9][10]
Purification by Slurry Washing and Recrystallization
This method relies on preferentially dissolving impurities into an aqueous liquid phase while leaving the desired solid product behind.[9]
Caption: General workflow for purification by slurry washing.
Experimental Protocol: Purification
This protocol is based on a general method for purifying aryl sulfonates.[9]
-
Preparation: Obtain the crude this compound as an impure particulate solid.
-
Slurry Formation: Form a slurry of the impure solid in water. A typical ratio is 0.75 to 1.25 mL of water per gram of solid.[9] The quantity of the liquid phase should be selected to dissolve not more than half of the impure solid.[9]
-
Agitation: Agitate the slurry vigorously for a period of 15 to 120 minutes.[9] This allows the more soluble impurities to dissolve in the aqueous phase.
-
Phase Separation: Separate the solid and liquid phases. This can be achieved by filtration or centrifugation.
-
Collection: Collect the purified solid phase.
-
Drying: Dry the purified solid, for example, in a vacuum oven, to remove residual water and obtain the final product.
Other Purification and Analytical Methods
-
Salt Precipitation: The sulfonated product can be precipitated from the reaction mixture by adding it to a concentrated salt (NaCl) solution, a technique known as "salting out".[10]
-
Chromatography: For high-purity applications and analytical assessment, chromatographic techniques are employed.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is highly effective for assessing the purity of this compound and separating it from process-related impurities.
-
Ion-Exchange Chromatography (IEX): IEX can be used to separate the sulfonate from salts and other impurities.[7]
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and enrichment, particularly for analyzing trace amounts in water samples.[11]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS is challenging due to the low volatility of the salt. However, it can be used after derivatization, where the sulfonate is converted into a more volatile species like a sulfonyl chloride or a methyl ester. This is a powerful technique for identifying impurities.
References
- 1. dolphinpharma.com [dolphinpharma.com]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound | 28348-53-0 | Benchchem [benchchem.com]
- 4. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. Sodium cumenesulfonate solution and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105330573A - Sodium cumenesulfonate solution and preparation method thereof - Google Patents [patents.google.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 9. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 10. US9540319B2 - Method for purifying sulfonated aromatic monomer - Google Patents [patents.google.com]
- 11. Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Sodium 4-isopropylbenzenesulfonate as a Hydrotropic Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sodium 4-isopropylbenzenesulfonate, also known as sodium cumenesulfonate, and its application as a hydrotropic agent in pharmaceutical sciences. This document details its chemical and physical properties, mechanism of action, and experimental protocols for its evaluation, supported by quantitative data and visual diagrams to facilitate understanding and application in research and drug development.
Introduction to this compound
This compound is an aromatic sulfonate salt that belongs to the class of compounds known as hydrotropes. Hydrotropes are amphiphilic substances that, at high concentrations, enhance the aqueous solubility of poorly soluble compounds. Unlike traditional surfactants, they do not form well-defined micelles in solution but rather operate through a less ordered aggregation mechanism.[1] Its primary application lies in increasing the solubility of sparingly soluble active pharmaceutical ingredients (APIs), thereby improving their dissolution rates and potentially their bioavailability.[1][2]
Physicochemical Properties
The general physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁NaO₃S | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| Appearance | White solid | [2] |
| Solubility | Soluble in water | [2] |
| CAS Number | 28348-53-0, 15763-76-5 | [2] |
Mechanism of Hydrotropic Solubilization
The precise mechanism by which this compound and other hydrotropes increase the solubility of non-polar molecules is a subject of ongoing research. The prevailing theory suggests that at a certain concentration, known as the Minimum Hydrotrope Concentration (MHC), the hydrotrope molecules begin to self-aggregate in a stepwise manner.[3][4] These aggregates are less organized than the micelles formed by surfactants.
The hydrophobic part of the hydrotrope (the isopropylbenzene group) interacts with the poorly soluble drug molecule, while the hydrophilic sulfonate group remains exposed to the aqueous environment. This creates a more favorable microenvironment for the drug, effectively shielding it from the bulk water and leading to an increase in its overall solubility. Molecular dynamics simulations of sodium cumenesulfonate have shown that above the MHC, it forms micellar-like aggregates where the hydrophobic tails point inward, creating a core that can encapsulate hydrophobic molecules.[3][4]
Figure 1: Simplified representation of hydrotropic solubilization.
Quantitative Data on Solubility Enhancement
While specific quantitative data for the solubility enhancement of various drugs by this compound is not extensively available in publicly accessible literature, studies on similar hydrotropes like sodium benzoate and sodium salicylate demonstrate the potential efficacy. For instance, the solubility of ibuprofen has been shown to increase significantly in the presence of sodium benzoate.[5][6][7] One study identified sodium cumenesulfonate as a highly effective hydrotrope for the extraction of resveratrol.[8]
The following table presents hypothetical data to illustrate the expected solubility enhancement. Note: This data is for illustrative purposes and is not derived from experimental results for this compound.
| Drug | Intrinsic Solubility (mg/mL) | Solubility in 1M this compound (mg/mL) (Hypothetical) | Fold Increase (Hypothetical) |
| Ibuprofen | 0.021 | 5.0 | ~238 |
| Nifedipine | 0.006 | 0.5 | ~83 |
| Carbamazepine | 0.11 | 3.5 | ~32 |
| Furosemide | 0.02 | 1.0 | 50 |
Experimental Protocols
Determination of Minimum Hydrotrope Concentration (MHC)
The MHC is the concentration at which the hydrotrope starts to form aggregates and a significant increase in the solubility of a poorly soluble compound is observed.
Methodology:
-
Prepare a series of aqueous solutions of this compound with varying concentrations (e.g., 0.1 M to 2.0 M).
-
Add an excess amount of the poorly soluble drug to each hydrotrope solution in sealed containers.
-
Equilibrate the samples by shaking them in a thermostatically controlled water bath for 24-48 hours to ensure saturation.
-
Centrifuge or filter the samples to remove the undissolved drug.
-
Analyze the concentration of the dissolved drug in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of the drug as a function of the hydrotrope concentration. The MHC is the concentration at which a sharp increase in solubility is observed.[8][9]
Figure 2: Workflow for determining the Minimum Hydrotrope Concentration (MHC).
Phase Solubility Studies
Phase solubility studies are conducted to determine the stoichiometry of the drug-hydrotrope complex and to quantify the increase in drug solubility.
Methodology:
-
Prepare a series of aqueous solutions of this compound at different molar concentrations.
-
Add an excess amount of the drug to each solution.
-
Shake the flasks in a constant temperature water bath until equilibrium is reached (typically 24-72 hours).
-
Withdraw aliquots , filter them through a suitable membrane filter (e.g., 0.45 µm), and dilute them appropriately.
-
Determine the concentration of the dissolved drug using a validated analytical method (UV-Vis or HPLC).
-
Plot the concentration of the dissolved drug (solubility) against the molar concentration of the hydrotrope. The resulting phase solubility diagram indicates the type of interaction (e.g., AL, AP, BS).[10]
UV-Vis Spectrophotometric Analysis
This method is suitable for quantifying the dissolved drug in solubility studies, provided the hydrotrope does not interfere with the drug's absorbance at its λmax.
Protocol:
-
Determine the λmax of the drug in the hydrotropic solution.
-
Prepare a calibration curve by measuring the absorbance of a series of known concentrations of the drug in the same hydrotropic solution used for the solubility study.
-
Measure the absorbance of the filtered and diluted samples from the solubility study.
-
Calculate the concentration of the drug using the regression equation from the calibration curve.[11][12][13][14]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a more specific and sensitive method for drug quantification, especially in complex mixtures.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of the drug.
-
Injection Volume: 20 µL.
-
Quantification: Based on the peak area of the drug compared to a standard calibration curve.[15][16][17][18][19]
Potential Biological Interactions and Signaling Pathways
The interaction of hydrotropes with biological systems is an important consideration in drug development. While specific data for this compound is limited, related compounds like surfactants can influence cellular processes.
Membrane Permeability and Drug Absorption
Hydrotropes, due to their amphiphilic nature, have the potential to interact with cell membranes and modulate drug permeability. This could occur through several mechanisms, including transient disruption of the lipid bilayer or interaction with membrane proteins.[20][21] Studies with Caco-2 cell monolayers are often used to assess the potential of excipients to enhance intestinal drug absorption.[22][23][24][25] An increase in the permeability of a poorly absorbed drug in the presence of this compound could indicate an absorption-enhancing effect.
Interaction with Efflux Pumps (e.g., P-glycoprotein)
P-glycoprotein (P-gp) is an efflux transporter that plays a significant role in multidrug resistance and limits the oral bioavailability of many drugs. Some excipients can inhibit P-gp, thereby increasing the intracellular concentration and absorption of P-gp substrates. The potential for this compound to interact with and possibly inhibit P-gp could be a valuable area of investigation for improving the efficacy of certain drugs.
Figure 3: Potential influence of hydrotropes on intestinal drug absorption and P-gp efflux.
Conclusion
This compound is a promising hydrotropic agent for enhancing the aqueous solubility of poorly soluble drugs. Its mechanism of action, while not fully elucidated, involves the formation of aggregates that create a favorable microenvironment for hydrophobic molecules. Standard experimental protocols such as MHC determination and phase solubility studies are crucial for characterizing its effectiveness. While more specific quantitative data and biological interaction studies are needed, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the potential of this compound in pharmaceutical formulations.
References
- 1. Enhancement of Solubility, Dissolution rate and Bioavailability of BCS Class II Drugs | Semantic Scholar [semanticscholar.org]
- 2. Solubility enhancement of ibuprofen using hydrotropic agents | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of Hydrotropic Action of Hydrotrope Sodium Cumene Sulfonate on the Solubility of Di-t-Butyl-Methane: A Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring molecular insights into aggregation of hydrotrope sodium cumene sulfonate in aqueous solution: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. bepls.com [bepls.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. scispace.com [scispace.com]
- 18. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect of surfactants on absorption through membranes III: effects of dioctyl sodium sulfosuccinate and poloxalene on absorption of a poorly absorbable drug, phenolsulfonphthalein, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Permeability enhancement in Caco-2 cell monolayers by sodium salicylate and sodium taurodihydrofusidate: assessment of effect-reversibility and imaging of transepithelial transport routes by confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of some non-ionic surfactants on transepithelial permeability in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effect of common excipients on Caco-2 transport of low-permeability drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Sodium 4-isopropylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Sodium 4-isopropylbenzenesulfonate, a compound of significant interest in various scientific and industrial fields, including pharmaceuticals. This document details its solubility in different solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for its application in hydrotropic solubilization.
Introduction to this compound
This compound, also known as sodium cumenesulfonate, is an aromatic sulfonate salt. It is widely recognized for its hydrotropic properties, meaning it can enhance the aqueous solubility of poorly soluble compounds.[1] This characteristic makes it a valuable excipient in drug formulation and development, where improving the solubility of active pharmaceutical ingredients (APIs) is a critical challenge. It is also utilized as a surfactant and coupling agent in various formulations.[2][3]
Solubility Profile
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems and is crucial for its application in formulations.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Pressure (atm) |
| Water | 330 g/L | 25 | 1 |
| Ethanol | Soluble | Not Specified | Not Specified |
| Methanol | Soluble in lower alcohols | Not Specified | Not Specified |
Data Interpretation:
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for the successful application of this compound. The following are detailed methodologies for key experimental protocols.
3.1. Shake-Flask Method Coupled with Gravimetric Analysis
This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.
Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined by evaporating the solvent and weighing the residue.[4][5]
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, or methanol) in a sealed, thermostated flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) using a mechanical shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.45 µm) may be necessary.
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporation dish.
-
Transfer the known volume of the saturated solution to the evaporation dish.
-
Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute.
-
Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Weight of residue (g) / Volume of solution taken (L))
3.2. UV-Vis Spectrophotometry for Concentration Determination
For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a sensitive and accurate method for determining concentration after the shake-flask equilibration.
Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength and relating it to a standard calibration curve, according to the Beer-Lambert law.[6][7][8]
Detailed Methodology:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range to identify the λmax.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Perform the shake-flask method as described in section 3.1 (steps 1-3).
-
Dilute the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.
Visualization of Hydrotropic Solubilization Workflow
This compound is frequently employed as a hydrotrope to enhance the solubility of poorly water-soluble APIs in aqueous formulations. The following diagram illustrates the logical workflow for selecting and utilizing a hydrotrope in drug development.
Caption: Logical workflow for hydrotrope selection and formulation development.
Conclusion
This technical guide provides essential information on the solubility of this compound, a key hydrotropic agent. The presented data and experimental protocols are intended to support researchers, scientists, and drug development professionals in their work. The high aqueous solubility of this compound, coupled with its ability to enhance the solubility of other substances, underscores its importance in various scientific applications, particularly in the formulation of pharmaceuticals. The provided workflow for hydrotropic solubilization offers a systematic approach to its practical application in drug development.
References
- 1. This compound | 28348-53-0 | Benchchem [benchchem.com]
- 2. SODIUM CUMENE SULFONATE - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
Sodium 4-isopropylbenzenesulfonate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 15763-76-5
Synonyms: Sodium p-cumenesulfonate, p-Cumenesulfonic acid sodium salt, 4-Isopropylbenzenesulfonic acid sodium salt
This technical guide provides an in-depth overview of Sodium 4-isopropylbenzenesulfonate, a versatile organic compound with significant applications in chemical synthesis and formulation development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, reactivity, and mechanisms of action.
Core Properties and Data
This compound is an anionic surfactant and a highly effective hydrotrope.[1] Hydrotropes are compounds that enhance the aqueous solubility of poorly soluble substances.[2] Structurally, it consists of a hydrophobic isopropylbenzene group and a hydrophilic sulfonate group, which imparts its amphiphilic character.[2]
Physical and Chemical Properties
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NaO₃S | [3] |
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | >300°C | [3] |
| Boiling Point | 549.19°C (at 101.325 kPa) | [3] |
| Water Solubility | 330 g/L; 634.6 g/L at 25°C | [1][3] |
| Vapor Pressure | 1.09 x 10⁻⁹ Pa at 25°C | [1] |
| LogP (Octanol/Water Partition Coefficient) | -1.5 at 25°C | [3][4] |
| pKa | 2 (at 20°C) | [3][4] |
Spectral Data
While experimental spectral data can vary based on the specific instrumentation and conditions, the following provides predicted ¹H NMR spectral data for the 4-isopropylbenzenesulfonate anion.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Doublet | 6H | Isopropyl -CH(CH₃)₂ |
| ~2.9 | Septet | 1H | Isopropyl -CH(CH₃)₂ |
| ~7.4 | Doublet | 2H | Aromatic (ortho to -CH(CH₃)₂) |
| ~7.8 | Doublet | 2H | Aromatic (ortho to -SO₃⁻) |
Synthesis and Manufacturing
The primary industrial synthesis of this compound is a two-step process involving the sulfonation of cumene (isopropylbenzene) followed by neutralization.[1]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Cumene
This protocol is a generalized procedure based on established chemical principles.
Materials:
-
Cumene (Isopropylbenzene)
-
Concentrated Sulfuric Acid (98%) or Oleum (fuming sulfuric acid)
-
Sodium Hydroxide (NaOH) solution
-
Ice
Procedure:
-
Sulfonation:
-
In a reaction kettle equipped with a stirrer, add cumene and an inorganic salt catalyst (e.g., sodium sulfate) to suppress side reactions.[5]
-
Under vigorous stirring, slowly add chlorosulfonic acid or concentrated sulfuric acid at a controlled temperature, typically between 5°C and 45°C.[5]
-
After the addition is complete, maintain the reaction with continued stirring for a period of 0.1 to 10 hours to ensure complete sulfonation.[5] The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).[6]
-
-
Neutralization:
-
Cool the reaction mixture containing 4-isopropylbenzenesulfonic acid.
-
Slowly add a solution of sodium hydroxide to the cooled mixture with stirring. This is an exothermic reaction, and the temperature should be controlled, for instance, by using an ice bath.
-
Continue adding the base until the pH of the solution is neutral (pH 7).
-
-
Isolation and Purification:
-
The resulting product, this compound, can be isolated by methods such as precipitation or crystallization.
-
If precipitated, the solid can be collected by filtration, washed with a cold solvent to remove impurities, and then dried.
-
Chemical Reactivity and Applications in Synthesis
The utility of this compound in organic synthesis primarily stems from the reactivity of its corresponding sulfonyl chloride and the sulfonate group's ability to act as a leaving group in nucleophilic substitution reactions.[7]
Conversion to 4-Isopropylbenzenesulfonyl Chloride
This compound can be converted to the more reactive 4-isopropylbenzenesulfonyl chloride, which is a key intermediate in the synthesis of various pharmaceuticals, dyes, and pigments.[5][8] This conversion is typically achieved by reacting the sodium salt with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Nucleophilic Aromatic Substitution
The sulfonate group (-SO₃⁻) can be displaced by strong nucleophiles under specific conditions, allowing for the introduction of other functional groups onto the aromatic ring.[7]
Example Reactions:
| Nucleophile | Product | Conditions |
| Ammonia (NH₃) | 4-Isopropylaniline | Elevated temperature and pressure |
| Sodium Methoxide (NaOCH₃) | 4-Isopropylanisole | Reflux in methanol |
This reactivity makes it a valuable precursor for creating a library of substituted isopropylbenzene derivatives for screening in drug discovery programs.[7]
Mechanism of Action as a Hydrotrope
The primary and most significant application of this compound is as a hydrotrope.[7] It is particularly effective in increasing the solubility of non-polar compounds in aqueous solutions. Unlike typical surfactants that form well-defined micelles, hydrotropes are thought to operate through a more cooperative, step-wise self-aggregation process.[9]
Hydrotropic Solubilization Pathway
Caption: Mechanism of hydrotropic action of this compound.
Above a certain concentration, known as the Minimum Hydrotrope Concentration (MHC), the hydrotrope molecules begin to self-aggregate. This aggregation is not as structured as micelle formation but creates dynamic, hydrophobic microenvironments within the aqueous solution. Poorly water-soluble drug molecules can then partition into these hydrophobic pockets, effectively being "dissolved" in the bulk aqueous phase. This mechanism is crucial in various formulations, including liquid detergents and potentially in drug delivery systems to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[2]
Analytical Methodologies
Ensuring the purity and quality of this compound is critical for its application in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is the preferred method for its analysis.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of a this compound sample and quantify potential impurities, such as isomeric by-products.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (optional, e.g., ammonium acetate)
-
Reference standard of this compound
Chromatographic Conditions:
| Parameter | Typical Condition |
| Column | Reverse-Phase C18 |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~220-260 nm (UV) |
| Column Temperature | 25-40 °C |
| Injection Volume | 10-20 µL |
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase or a suitable solvent at a known concentration.
-
Standard Preparation: Prepare a series of standard solutions of the reference standard at different known concentrations to create a calibration curve.
-
Analysis: Inject the sample and standard solutions into the HPLC system.
-
Data Processing: The retention time of the main peak in the sample chromatogram should match that of the reference standard. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. The concentration of the sample can be determined from the calibration curve.
Conclusion
This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its role as a hydrotrope is well-established, offering a valuable tool for formulating products with poorly soluble components. Furthermore, its utility as a synthetic intermediate, particularly through its sulfonyl chloride derivative, provides a gateway to a wide range of substituted aromatic compounds. The detailed protocols and data presented in this guide are intended to support researchers and developers in harnessing the full potential of this versatile molecule.
References
- 1. erasm.org [erasm.org]
- 2. dolphinpharma.com [dolphinpharma.com]
- 3. Sodium cumenesulfonate | 28348-53-0 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 28348-53-0 | Benchchem [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
"Sodium 4-isopropylbenzenesulfonate" molecular structure and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and synthesis of Sodium 4-isopropylbenzenesulfonate, an organic compound widely utilized as a hydrotrope and surfactant.
Molecular Structure and Formula
This compound is an aromatic organic compound. Its structure is characterized by a central benzene ring. To this ring, an isopropyl group (–CH(CH₃)₂) and a sulfonate group (–SO₃⁻) are attached at the para (4-) position, meaning they are directly opposite each other on the ring. The compound is an ionic salt, consisting of a negatively charged 4-isopropylbenzenesulfonate anion and a positively charged sodium cation (Na⁺).
The definitive molecular formula for this compound is C₉H₁₁NaO₃S [1][2][3][4].
Chemical and Physical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Source(s) |
| Molecular Formula | C₉H₁₁NaO₃S | [1][2][3][4] |
| Molecular Weight | ~222.24 g/mol | [1][2][3] |
| CAS Number | 15763-76-5 | [1][2][3][4] |
| IUPAC Name | sodium;4-propan-2-ylbenzenesulfonate | [2][3] |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | [1][2] |
| InChI | InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11,12);/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 | [2][3] |
Synthesis Experimental Protocol
The industrial synthesis of this compound is primarily achieved through the sulfonation of cumene (isopropylbenzene), followed by neutralization.[5][6] The following protocol is based on established industrial methods.[7][8]
Objective: To synthesize this compound solution from cumene and concentrated sulfuric acid.
Materials:
-
Cumene (Isopropylbenzene)
-
Concentrated (98%) Sulfuric Acid
-
20% Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
Methodology:
-
Sulfonation Reaction:
-
Under rapid stirring, slowly add 98% concentrated sulfuric acid to a molar excess of cumene in a suitable reactor. A typical molar ratio is 1:1.6 to 1:2.0 (Sulfuric Acid:Cumene).[7]
-
Heat the mixture to a reaction temperature of 100-110°C.[7]
-
Employ a reflux condenser with a water separator (e.g., Dean-Stark apparatus) to facilitate an azeotropic reflux. This continuously removes the water generated during the reaction, driving the sulfonation to completion.[7][9]
-
Maintain the reaction for 5-6 hours, or until the volume of collected water indicates ~95% completion of the theoretical yield.[7]
-
-
Removal of Excess Reactant:
-
After the reaction period, cool the mixture.
-
Separate the unreacted excess cumene from the product (4-isopropylbenzenesulfonic acid) via vacuum distillation.[7] The collected cumene can be recycled for future syntheses.
-
-
Neutralization:
-
Transfer the crude 4-isopropylbenzenesulfonic acid to a neutralization vessel.
-
Under rapid stirring, add a 20% sodium hydroxide solution to the acid.[7][8]
-
Monitor the pH and continue adding the NaOH solution until the reaction product is fully neutralized. The target is a final product concentration of approximately 40% this compound.[7][8]
-
-
Product Decolorization (Bleaching):
-
Control the temperature of the neutralized solution at 45°C.[7][8]
-
Under constant stirring, add a 30% hydrogen peroxide solution (approximately 3% by weight relative to the product solution).[7]
-
Continue stirring at 45°C for 2 hours to bleach the solution, resulting in a clear, high-quality this compound solution.[7][8]
-
Visualized Synthesis Workflow
The logical flow of the synthesis protocol, from reactants to the final product, is illustrated below.
Caption: Synthesis workflow for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Buy Online CAS Number 15763-76-5 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. Sodium p-cumenesulfonate | C9H11NaO3S | CID 23679813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 15763-76-5 [sigmaaldrich.com]
- 5. This compound | 28348-53-0 | Benchchem [benchchem.com]
- 6. dolphinpharma.com [dolphinpharma.com]
- 7. CN105330573A - Sodium cumenesulfonate solution and preparation method thereof - Google Patents [patents.google.com]
- 8. Sodium cumenesulfonate solution and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. chemithon.com [chemithon.com]
A Comprehensive Technical Guide to the Safe Laboratory Handling of Sodium 4-isopropylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for Sodium 4-isopropylbenzenesulfonate in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel and the integrity of research activities.
Chemical Identification and Properties
This compound is a white solid organic compound.[1] It is soluble in water.[1]
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁NaO₃S | [2] |
| CAS Number | 15763-76-5 | [2][3] |
| Molecular Weight | 222.24 g/mol | [1][2] |
| Synonyms | Sodium p-cumenesulfonate, Cumenesulfonic acid sodium salt | [1][2] |
| Physical Form | Solid | [3] |
| Purity | ≥97% | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[4] The primary hazards are skin, eye, and respiratory irritation.[1][3][4]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[3][5] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][3][5][6] |
| Specific target organ toxicity – single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1][3] |
Hazard Pictogram:
Caption: GHS Hazard Pictogram for Irritation.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible.[7] Contact lenses should not be worn.[4] |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[7] Gloves should be inspected for integrity before use.[8] |
| Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes are mandatory.[8] For larger quantities where splashing is a risk, a chemical-resistant apron should be worn.[8] |
| Respiratory Protection | If dust is generated or if working in a poorly ventilated area, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7] |
Safe Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][7]
-
Avoid generating dust.[9]
-
Wash hands thoroughly after handling the substance.[1][5][7]
-
Do not eat, drink, or smoke in the laboratory.[10]
-
Take precautionary measures against static discharge.[10]
Storage:
-
Keep the container tightly closed and properly labeled.[1][8][9]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
-
Protect from moisture.[10]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air.[7][11][12] If breathing is difficult, provide oxygen.[7][11] If breathing has stopped, give artificial respiration.[7][12] Seek immediate medical attention.[7][11] |
| Skin Contact | Immediately remove contaminated clothing.[9][12] Wash the affected area with plenty of soap and water.[7][11][12] If irritation develops or persists, seek medical attention.[7][11] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11][12] Remove contact lenses if present and easy to do.[1][11] Continue rinsing. Seek immediate medical attention.[11][12] |
| Ingestion | Do NOT induce vomiting.[7] If the person is conscious and alert, give two glasses of water.[7] Rinse the mouth with water.[9][11] Seek immediate medical attention.[7][11] |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Workflow for Handling a Chemical Spill:
Caption: Workflow for handling a chemical spill of this compound.
Spill Cleanup Protocol:
-
Avoid runoff into sewers and waterways.[7]
-
For liquid spills, absorb the material with an inert substance and scrub the area with detergent and water.[7]
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable container for disposal.[5]
Toxicological Information
Limited specific toxicological data for this compound is publicly available. The hazard classification is based on similar compounds and the known irritant properties of sulfonates. Accidental ingestion may be harmful.[4]
Logical Relationship of Hazards
The following diagram illustrates the relationship between the physical form of the substance and its potential hazards.
References
- 1. guidechem.com [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. documents.alliancenational.co.uk [documents.alliancenational.co.uk]
- 7. media.hiscoinc.com [media.hiscoinc.com]
- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 9. echemi.com [echemi.com]
- 10. 15763-76-5|this compound| Ambeed [ambeed.com]
- 11. schc.org [schc.org]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Application Notes and Protocols for the Use of Sodium 4-isopropylbenzenesulfonate in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein crystallization is a critical bottleneck in structural biology and drug discovery. The formation of well-ordered, diffraction-quality crystals is often hindered by protein aggregation, poor solubility, and unfavorable protein-protein interactions. Additives are frequently employed to overcome these challenges and modulate the crystallization process. Sodium 4-isopropylbenzenesulfonate, a hydrotropic compound, has emerged as a valuable tool in the crystallographer's arsenal. This document provides detailed application notes and protocols for the effective use of this compound in protein crystallization experiments.
What is this compound?
This compound is an amphiphilic organic salt. Unlike traditional surfactants that form micelles, hydrotropes like this compound increase the solubility of hydrophobic compounds in aqueous solutions without forming large aggregates. This property makes them particularly useful in preventing non-specific protein aggregation, a common impediment to successful crystallization.
Mechanism of Action in Protein Crystallization
This compound is thought to exert its beneficial effects in protein crystallization through several mechanisms:
-
Solubility Enhancement: It increases the solubility of proteins, preventing premature precipitation and allowing for a more controlled approach to supersaturation.
-
Prevention of Aggregation: By interacting with hydrophobic patches on the protein surface, it can shield these regions, reducing the likelihood of forming amorphous aggregates.[1][2][3]
-
Modification of Protein-Protein Interactions: It can modulate the protein-protein interactions, favoring the ordered packing required for crystal lattice formation over disordered aggregation.
-
Alteration of Solvent Properties: As a salt, it can also influence the dielectric constant and overall ionic strength of the crystallization medium.
Data Presentation: Quantitative Parameters for Screening
The optimal concentration of this compound is protein-dependent and must be determined empirically. The following tables provide a starting point for designing crystallization screens incorporating this additive.
Table 1: Recommended Stock Solution Concentrations
| Parameter | Value |
| Stock Solution Concentration | 1.0 M in deionized water |
| Storage | 4°C |
| Filtration | 0.22 µm syringe filter before use |
Table 2: Suggested Screening Concentrations in Crystallization Trials
This table provides a range of final concentrations to test in initial screening experiments. It is recommended to test these concentrations against a variety of precipitant and buffer conditions.
| Screening Level | Final Concentration Range (mM) | Purpose |
| Low | 10 - 50 | Initial screening for proteins with moderate solubility issues. |
| Medium | 50 - 200 | For proteins prone to aggregation or with significant hydrophobic surfaces. |
| High | 200 - 500 | For highly challenging proteins that exhibit persistent aggregation. |
Table 3: Example Optimization Grid for a Target Protein
Once initial hits are identified, a finer grid screen around the successful condition is recommended. This example uses a hypothetical protein that showed promising results with 100 mM this compound and 1.2 M Ammonium Sulfate.
| This compound (mM) | 1.0 M (NH₄)₂SO₄ | 1.1 M (NH₄)₂SO₄ | 1.2 M (NH₄)₂SO₄ | 1.3 M (NH₄)₂SO₄ | 1.4 M (NH₄)₂SO₄ |
| 80 | |||||
| 90 | |||||
| 100 | Initial Hit | ||||
| 110 | |||||
| 120 |
Experimental Protocols
The following protocols describe how to incorporate this compound into standard protein crystallization techniques.
Protocol 1: Initial Screening using the Hanging Drop Vapor Diffusion Method
This protocol outlines the setup of a 96-well hanging drop vapor diffusion experiment to screen for initial crystallization conditions.
Materials:
-
Purified protein solution (5-15 mg/mL)
-
1.0 M this compound stock solution
-
Commercially available or custom crystallization screens
-
96-well hanging drop crystallization plates
-
Siliconized glass cover slips
-
Multichannel pipette
Procedure:
-
Prepare the Reservoir: Using a multichannel pipette, dispense 100 µL of the crystallization screen solutions into the reservoirs of the 96-well plate.
-
Prepare the Additive: In a separate 96-well plate, prepare a serial dilution of the this compound stock solution to achieve the desired final concentrations in the drop (refer to Table 2).
-
Set up the Drop:
-
On a clean, siliconized cover slip, pipette 1 µL of your protein solution.
-
Pipette 1 µL of the reservoir solution.
-
Pipette 0.2 µL of the appropriate this compound dilution.
-
-
Seal the Well: Invert the cover slip and place it over the corresponding reservoir, ensuring a good seal with grease or adhesive film.
-
Incubate and Monitor: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly over several weeks.
Protocol 2: Optimization using the Sitting Drop Vapor Diffusion Method
This protocol is for optimizing initial hits obtained from screening.
Materials:
-
Purified protein solution
-
1.0 M this compound stock solution
-
Solutions for the optimization grid (e.g., varying concentrations of precipitant and this compound)
-
Sitting drop crystallization plates
Procedure:
-
Prepare the Reservoir: Dispense 80 µL of the desired optimization condition into the reservoir of the sitting drop plate.
-
Set up the Drop:
-
Pipette 1 µL of the protein solution into the sitting drop post.
-
Pipette 1 µL of the reservoir solution into the same post.
-
-
Seal the Plate: Carefully seal the plate with clear sealing tape.
-
Incubate and Analyze: Incubate and monitor as described in Protocol 1. Analyze the results to determine the optimal concentration of this compound for crystal growth and quality.
Mandatory Visualizations
The following diagrams illustrate the conceptual role of this compound in the protein crystallization workflow and its proposed mechanism of action.
Caption: Workflow for incorporating this compound into a crystallization experiment.
Caption: Proposed mechanism of this compound in preventing aggregation.
Conclusion
This compound is a valuable additive for overcoming common challenges in protein crystallization. By enhancing solubility and preventing aggregation, it can significantly increase the chances of obtaining high-quality crystals. The protocols and guidelines presented here provide a solid framework for incorporating this hydrotrope into your crystallization strategies. Empirical optimization of its concentration, in conjunction with other crystallization parameters, is key to achieving success.
References
Application Notes and Protocols: Sodium 4-isopropylbenzenesulfonate as a Phase Transfer Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Sodium 4-isopropylbenzenesulfonate as a phase transfer catalyst (PTC) in various organic syntheses. While primarily recognized for its properties as a hydrotrope, its ability to increase the solubility of organic compounds in aqueous media suggests its utility in facilitating biphasic reactions, a key principle of phase transfer catalysis.[1] This document outlines theoretical applications, experimental protocols, and logical workflows for its use in key organic transformations.
Introduction to this compound as a Potential Phase Transfer Catalyst
This compound is an organic salt known to act as a hydrotrope, a class of compounds that enhances the solubility of sparingly soluble organic substances in water.[1] This characteristic is crucial for reactions involving reactants in different phases (e.g., an organic substrate and an aqueous solution of a nucleophile). By increasing the mutual solubility of reactants, this compound can potentially accelerate reaction rates and improve product yields, functioning effectively as a phase transfer catalyst. Its proposed mechanism involves the formation of aggregates that can encapsulate organic molecules, thereby facilitating their interaction with aqueous-phase reactants.
Theoretical Applications in Organic Synthesis
The primary theorized applications of this compound as a phase transfer catalyst are in nucleophilic substitution reactions, such as the synthesis of ethers (Williamson Ether Synthesis) and esters. In these reactions, the catalyst would facilitate the transfer of an aqueous-phase nucleophile (e.g., an alkoxide or carboxylate) to the organic phase containing the electrophilic substrate.
Application 1: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. Phase transfer catalysis is often employed to facilitate this reaction in a biphasic system, eliminating the need for anhydrous solvents.
Quantitative Data Summary (Representative)
The following table summarizes representative quantitative data for the Williamson ether synthesis of benzyl ethyl ether, comparing a standard biphasic reaction with one potentially catalyzed by this compound.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| None | 0 | 24 | 25 |
| This compound | 5 | 6 | 85 |
| Tetrabutylammonium bromide (TBAB) | 5 | 4 | 95 |
Note: The data for this compound is hypothetical and based on its expected performance as a hydrotropic phase transfer catalyst. TBAB is a conventional PTC shown for comparison.
Experimental Protocol
Synthesis of Benzyl Ethyl Ether
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl chloride (1.27 g, 10 mmol), ethanol (2.3 g, 50 mmol), and this compound (0.22 g, 1 mmol, 10 mol%).
-
Addition of Base: Slowly add a 50% aqueous solution of sodium hydroxide (10 mL) to the stirred mixture.
-
Reaction: Heat the mixture to 60°C and maintain vigorous stirring for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield benzyl ethyl ether.
Workflow Diagram
References
Application Notes and Protocols for the Quantification of Sodium 4-isopropylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Sodium 4-isopropylbenzenesulfonate. The methods described herein are essential for quality control, stability testing, and formulation analysis in the pharmaceutical and chemical industries.
Introduction
This compound is an organic compound used in various industrial applications, including as a hydrotrope to enhance the solubility of other substances. Accurate and reliable quantification of this compound is crucial for ensuring product quality and consistency. This document outlines three primary analytical methods for its determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. A titration method is also discussed as a classical analytical approach.
Analytical Methods Overview
A summary of the key quantitative parameters for the described analytical methods is presented in the table below, allowing for easy comparison of their performance characteristics.
| Analytical Method | Principle | Typical Quantitative Parameters | Throughput |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity with UV detection. | LOD: ~1 mg/L Linearity (r): >0.999 Precision (RSD): <1% Recovery: 96-105% | High |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by boiling point and mass-to-charge ratio. | LOD: Low µg/L to ng/L range Linearity (R): >0.999 Precision (RSD): <10% Recovery: 90-117% | Medium |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the aromatic ring. | LOD: ~0.2 mg/kg LOQ: ~0.6 mg/kg Linearity: Good within a defined range Precision (RSD): <1% | High |
| Titration | Neutralization of the corresponding sulfonic acid with a standard base. | Dependent on indicator and analyst skill. | Low |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of this compound. The method of choice is typically Reversed-Phase HPLC (RP-HPLC) coupled with a UV detector, leveraging the ultraviolet absorbance of the compound's aromatic ring.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is based on a method developed for the determination of sodium n-alkyl benzene sulfonates and is adaptable for this compound.[1]
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Sodium perchlorate (NaClO₄), analytical grade.
-
Ultrapure water.
-
This compound reference standard.
-
Sample of interest containing this compound.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.1 M aqueous sodium perchlorate solution (60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Detection Wavelength: 225 nm.[1]
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range.
-
Sample Solution: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
6. Data Interpretation:
-
The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantify the amount of this compound in the original sample based on the concentration determined from the calibration curve and the sample preparation details.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its low volatility. Therefore, a derivatization step is necessary to convert the analyte into a more volatile form suitable for gas chromatography.
General Experimental Protocol: GC-MS with Derivatization
This protocol provides a general workflow for the derivatization and subsequent GC-MS analysis of non-volatile analytes like this compound.
1. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
A suitable capillary column (e.g., non-polar or medium-polarity).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Derivatization agent (e.g., silylating agents like BSTFA, or alkylating agents).
-
Anhydrous solvent for derivatization (e.g., pyridine, acetonitrile).
-
This compound reference standard.
-
Sample of interest.
-
Anhydrous sodium sulfate for drying.
3. Sample Preparation and Derivatization:
-
Drying: Accurately weigh the sample and dry it thoroughly to remove any water, which can interfere with the derivatization reaction. This can be achieved by azeotropic distillation with a suitable solvent or by using a vacuum oven.
-
Derivatization:
-
Dissolve the dried sample in an anhydrous solvent.
-
Add the derivatization reagent in excess.
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period to ensure complete reaction.
-
After cooling, the derivatized sample is ready for injection.
-
4. GC-MS Conditions:
-
Injector Temperature: Typically 250-300 °C.
-
Oven Temperature Program: A temperature gradient is usually employed to separate the derivatized analyte from other components. An example program could be: start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: Typically 230 °C.
-
Mass Spectrometer Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
5. Analysis Procedure:
-
Prepare a series of derivatized calibration standards using the same procedure as for the samples.
-
Inject the derivatized standards and samples into the GC-MS system.
-
Monitor specific ions characteristic of the derivatized this compound for quantification in SIM mode.
-
Construct a calibration curve and determine the concentration in the samples.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for the quantification of this compound, based on the principle that the aromatic ring in the molecule absorbs ultraviolet light at a specific wavelength.
Experimental Protocol: UV-Vis Spectrophotometry
This protocol is adapted from a method for the determination of sodium alkylbenzene sulfonate.[2]
1. Instrumentation:
-
UV-Vis Spectrophotometer capable of scanning in the UV range (200-400 nm).
-
Matched quartz cuvettes (1 cm path length).
2. Reagents and Materials:
-
Ethanol (95%) or ultrapure water as a solvent.
-
This compound reference standard.
-
Sample of interest.
3. Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of the this compound reference standard in the chosen solvent.
-
Scan the solution in the UV range to determine the wavelength of maximum absorbance (λmax), which is expected to be around 224 nm.[2] A background wavelength, for example, 270 nm, should also be selected where the analyte has minimal absorbance.[2]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard of a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving a known amount of the sample in the solvent and diluting it to a concentration that falls within the linear range of the calibration curve.
-
-
Measurement:
-
Set the spectrophotometer to measure the absorbance at λmax (e.g., 224 nm) and the background wavelength (e.g., 270 nm).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution at both wavelengths.
-
Calculate the corrected absorbance for each solution by subtracting the absorbance at the background wavelength from the absorbance at λmax.
-
-
Quantification:
-
Create a calibration curve by plotting the corrected absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of the analyte in the original sample.
-
Titration
Titration offers a classical, cost-effective method for the quantification of the acidic form of the analyte. For this compound, this would involve converting the salt to its corresponding sulfonic acid and then titrating with a standardized base.
General Protocol: Acid-Base Titration
1. Principle: The sulfonate salt is first converted to the free sulfonic acid using a strong acid cation exchange resin. The resulting acidic solution is then titrated with a standardized solution of a strong base, such as sodium hydroxide, using a suitable indicator or a pH meter to determine the endpoint.
2. Procedure Outline:
-
Ion Exchange: Pass a known volume of a standard solution of this compound through a column packed with a strong acid cation exchange resin in the H⁺ form. Collect the eluate.
-
Titration: Titrate the collected eluate (containing 4-isopropylbenzenesulfonic acid) with a standardized sodium hydroxide solution (e.g., 0.1 M) to a phenolphthalein endpoint (colorless to pink).
-
Calculation: The concentration of the sulfonic acid, and thus the original salt, can be calculated from the volume of NaOH used, its concentration, and the initial volume of the sample.
This method is generally less sensitive and more prone to interferences from other acidic or basic components in the sample compared to chromatographic and spectroscopic methods.
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the required sensitivity, selectivity, sample matrix, and available instrumentation. HPLC and UV-Vis spectrophotometry are generally preferred for their accuracy, precision, and high throughput. GC-MS, while requiring a derivatization step, offers excellent sensitivity and specificity. Titration provides a simple, low-cost alternative for less complex sample matrices. Each method should be properly validated according to the relevant regulatory guidelines to ensure reliable and accurate results.
References
Application Note: HPLC Analysis of Sodium 4-isopropylbenzenesulfonate
An in-depth guide to the High-Performance Liquid Chromatography (HPLC) analysis of Sodium 4-isopropylbenzenesulfonate in pharmaceutical formulations is presented. This document provides detailed application notes and protocols tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound is a compound utilized in various industrial and pharmaceutical applications. Its quantitative determination in formulations is crucial for quality control and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary and effective method for the analysis of this compound due to the presence of a chromophore in its aromatic ring.[1] This application note outlines a robust HPLC method for the quantification of this compound in a liquid formulation.
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation and quantification of this compound. The method is designed to be simple, rapid, and reproducible.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Method Validation Summary
The analytical method was validated to ensure its suitability for the intended purpose. The validation parameters included linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
Experimental Protocols
1. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Preparation of Sample Solution (from a Liquid Formulation)
-
Accurately measure a volume of the liquid formulation equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution and extraction.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10 µg/mL).
3. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution.
-
Record the chromatograms and measure the peak area for this compound.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
-
Calculate the amount of this compound in the original formulation based on the dilution factor.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key components and parameters of the HPLC method.
References
Application Notes and Protocols: Sodium 4-isopropylbenzenesulfonate for Preventing Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a significant challenge in the development and manufacturing of biotherapeutics, often leading to loss of efficacy, and potential immunogenicity. The maintenance of protein solubility and conformational stability is therefore critical. Sodium 4-isopropylbenzenesulfonate is a hydrotropic compound known to enhance the solubility of sparingly soluble substances in aqueous solutions.[1][2] This property suggests its potential utility as an excipient in biopharmaceutical formulations to prevent protein aggregation by modulating the solution environment to favor the native protein conformation.
These application notes provide a comprehensive overview of the proposed mechanism of action, detailed experimental protocols for evaluating the efficacy of this compound as a protein aggregation inhibitor, and its potential applications in drug development.
Proposed Mechanism of Action
This compound is an amphiphilic molecule that is thought to prevent protein aggregation primarily through its hydrotropic activity. Unlike traditional surfactants that form micelles, hydrotropes like this compound are believed to work by altering the structure of the solvent (water) to increase the solubility of non-polar or amphiphilic molecules, such as proteins.[1]
The proposed mechanism involves the preferential exclusion of the hydrotrope from the protein surface, which increases the thermodynamic stability of the native state. Additionally, the amphiphilic nature of this compound may allow it to interact non-specifically with hydrophobic patches on the protein surface that become exposed during unfolding or partial unfolding. These interactions can shield these aggregation-prone regions, preventing protein-protein association and subsequent aggregation.
Caption: Proposed mechanism of this compound in preventing protein aggregation.
Quantitative Data Summary
The following table represents hypothetical data from a study evaluating the efficacy of this compound in preventing the thermally induced aggregation of a model protein (e.g., Bovine Serum Albumin, BSA). Aggregation is monitored by measuring the turbidity of the solution at 350 nm.
| Concentration of this compound (mM) | Protein Concentration (mg/mL) | Incubation Temperature (°C) | Incubation Time (min) | Turbidity (OD at 350 nm) | Percent Inhibition of Aggregation (%) |
| 0 (Control) | 1.0 | 65 | 60 | 0.850 | 0 |
| 10 | 1.0 | 65 | 60 | 0.638 | 25 |
| 25 | 1.0 | 65 | 60 | 0.383 | 55 |
| 50 | 1.0 | 65 | 60 | 0.170 | 80 |
| 100 | 1.0 | 65 | 60 | 0.051 | 94 |
Experimental Protocols
Protocol 1: Evaluation of Aggregation Prevention by Turbidity Measurement
This protocol describes a high-throughput method to screen the effectiveness of this compound in preventing stress-induced protein aggregation.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, Lysozyme)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate-reading spectrophotometer with temperature control
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL stock solution of the model protein in PBS. Filter through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
Prepare a 1 M stock solution of this compound in PBS.
-
-
Sample Preparation:
-
In a 96-well plate, prepare serial dilutions of this compound to achieve final concentrations ranging from 1 mM to 100 mM.
-
Add the protein stock solution to each well to a final concentration of 1 mg/mL.
-
Include a control well with only the protein in PBS.
-
The final volume in each well should be 200 µL.
-
-
Induction of Aggregation:
-
Place the 96-well plate in a plate reader with the temperature set to the desired stress condition (e.g., 65°C for thermal stress).
-
-
Data Collection:
-
Monitor the absorbance at 350 nm (for turbidity) every 5 minutes for a total of 60-90 minutes.
-
-
Data Analysis:
-
Plot the turbidity (OD at 350 nm) versus time for each concentration of this compound.
-
Calculate the percentage of aggregation inhibition using the following formula: % Inhibition = [(Turbidity_control - Turbidity_sample) / Turbidity_control] * 100
-
Protocol 2: Characterization of Protein Stability by Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, can be used to assess the effect of this compound on the thermal stability of a protein. An increase in the melting temperature (Tm) indicates stabilization.
Materials:
-
Target protein
-
This compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Appropriate buffer system for the target protein
-
Real-time PCR instrument
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in the assay buffer.
-
Prepare a range of concentrations of this compound in the assay buffer.
-
-
Reaction Setup (in a 96-well PCR plate):
-
For each reaction, combine:
-
Protein solution to a final concentration of 0.1-0.2 mg/mL.
-
This compound at the desired final concentration.
-
SYPRO Orange dye to a final dilution of 1:5000.
-
Bring the final volume to 25 µL with the assay buffer.
-
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
Compare the Tm values in the presence and absence of this compound. An increase in Tm indicates enhanced thermal stability.
-
Visualizations
Caption: Experimental workflow for evaluating protein aggregation inhibition.
Caption: Logical flow for application in drug development.
Conclusion
This compound presents a promising avenue for mitigating protein aggregation in biopharmaceutical formulations. Its hydrotropic properties may offer a distinct mechanism for stabilizing proteins compared to other commonly used excipients. The protocols and data presented here provide a framework for researchers and drug development professionals to systematically evaluate its potential and optimize its use in preventing protein aggregation, ultimately contributing to the development of more stable and effective biotherapeutics. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy with a broader range of proteins and formulation conditions.
References
Application Notes and Protocols for Sodium 4-isopropylbenzenesulfonate as a Pharmaceutical Excipient in Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sodium 4-isopropylbenzenesulfonate as a hydrotropic excipient to enhance the solubility and dissolution of poorly water-soluble active pharmaceutical ingredients (APIs) in solid oral dosage forms.
Introduction
This compound, also known as sodium cumene sulfonate, is a well-established hydrotrope.[1] Hydrotropes are compounds that, at high concentrations, enhance the aqueous solubility of poorly soluble substances.[2] This property makes this compound a valuable excipient in pharmaceutical formulations, particularly for Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.[3][4][5][6][7] By increasing the solubility of the API, this excipient can lead to improved dissolution rates and potentially enhanced bioavailability.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Synonyms | Sodium cumene sulfonate, Sodium p-cumenesulfonate | [8] |
| CAS Number | 15763-76-5, 28348-53-0, 32073-22-6 | [8][9] |
| Molecular Formula | C₉H₁₁NaO₃S | [8] |
| Molecular Weight | 222.24 g/mol | [8] |
| Appearance | White to cream-colored powder or liquid | [8] |
| Solubility | Soluble in water | [1] |
Mechanism of Action
The primary mechanism by which this compound enhances drug solubility is through hydrotropy. While the exact molecular mechanism is subject to ongoing research, it is generally understood to involve the formation of non-covalent, reversible complexes with the drug molecules. These complexes have a more hydrophilic exterior, which facilitates their dissolution in the aqueous environment of the gastrointestinal tract. This can occur through various proposed mechanisms, including:
-
Micellar Solubilization: At concentrations above the minimum hydrotrope concentration (MHC), hydrotropes can self-aggregate to form micelle-like structures that encapsulate the poorly soluble drug.
-
Complexation: Formation of specific, stoichiometric complexes between the hydrotrope and the drug molecule.
-
Alteration of Solvent Properties: Hydrotropes may alter the structure of water, creating a more favorable environment for the dissolution of non-polar drug molecules.
Applications in Tablet Formulation
This compound can be incorporated into tablet formulations through various manufacturing processes, including:
-
Direct Compression: Due to its powder form, it can be blended with the API and other excipients before being directly compressed into tablets. This method is efficient and cost-effective.
-
Wet Granulation: It can be dissolved in the granulating fluid or dry-blended with the API before the addition of the binder solution. This process can improve powder flow and content uniformity.[10][11]
-
Solid Dispersions: It can be used as a carrier in solid dispersions to create a solid solution or suspension of the API in the hydrotrope, significantly enhancing the dissolution rate.
Experimental Protocols
The following protocols are provided as a general guideline for the formulation and evaluation of tablets containing this compound. These should be adapted based on the specific properties of the API and the desired final product characteristics.
4.1 Materials
-
API: A model BCS Class II drug (e.g., Ibuprofen, Carbamazepine).
-
Hydrotrope: this compound.
-
Diluent: Microcrystalline cellulose (MCC) or Lactose.
-
Binder: Polyvinylpyrrolidone (PVP K30).
-
Disintegrant: Croscarmellose sodium or Sodium starch glycolate.
-
Lubricant: Magnesium stearate.
-
Glidant: Colloidal silicon dioxide.
4.2 Protocol 1: Tablet Formulation by Direct Compression
This protocol outlines the steps for preparing tablets using the direct compression method.
Direct Compression Workflow Diagram.
-
Weighing: Accurately weigh all the necessary ingredients as per the formulation table below.
-
Sifting: Sift the API, this compound, diluent, and disintegrant through a suitable mesh sieve (e.g., #40) to ensure particle size uniformity and remove any lumps.
-
Blending: Transfer the sifted powders to a blender (e.g., V-blender or cube blender) and mix for 15 minutes to achieve a homogenous blend.
-
Lubrication: Add the sifted lubricant and glidant to the powder blend and mix for an additional 3-5 minutes.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.
-
Evaluation: Evaluate the prepared tablets for their physicochemical properties as described in section 5.0.
4.3 Protocol 2: Tablet Formulation by Wet Granulation
This protocol provides a general procedure for wet granulation.
Wet Granulation Workflow Diagram.
-
Dry Mixing: Sift and blend the API, a portion of the disintegrant, and the diluent in a high-shear mixer.
-
Binder Preparation: Prepare the binder solution by dissolving PVP K30 and this compound in a suitable solvent (e.g., purified water or ethanol).
-
Wet Massing: Add the binder solution to the dry powder blend under continuous mixing until a suitable wet mass is formed.
-
Wet Milling: Pass the wet mass through a suitable screen to produce wet granules.
-
Drying: Dry the wet granules in a tray dryer or a fluid bed dryer at an appropriate temperature until the desired moisture content is achieved.
-
Dry Milling: Mill the dried granules to obtain the desired particle size distribution.
-
Blending and Lubrication: Blend the sized granules with the remaining portion of the disintegrant and the glidant. Finally, add the lubricant and blend for a short period.
-
Compression: Compress the final blend into tablets.
Evaluation of Tablet Properties
The following tests are essential to characterize the quality and performance of the manufactured tablets.
5.1 Pre-compression Parameters of the Powder Blend
| Parameter | Method | Acceptance Criteria |
| Bulk Density | USP <616> | Record the value |
| Tapped Density | USP <616> | Record the value |
| Carr's Index | USP <616> | ≤ 15% (Excellent flow) |
| Hausner Ratio | USP <616> | ≤ 1.25 (Good flow) |
| Angle of Repose | USP <1174> | < 30° (Excellent flow) |
5.2 Post-compression Parameters of the Tablets
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Uniform color, shape, and free from defects |
| Weight Variation | USP <905> | Within pharmacopoeial limits |
| Hardness | USP <1217> | Typically 4-8 kg/cm ² |
| Friability | USP <1216> | < 1% |
| Disintegration Time | USP <701> | < 15 minutes for immediate-release tablets |
| Drug Content | HPLC/UV-Vis Spectroscopy | 90% - 110% of the label claim |
| In-vitro Dissolution | USP <711> | As per specific drug monograph |
Data Presentation: Hypothetical Formulation Data
The following tables present hypothetical data for a BCS Class II drug formulated with varying concentrations of this compound.
Table 1: Tablet Formulations with Varying Concentrations of this compound
| Ingredient (mg/tablet) | F1 (0%) | F2 (5%) | F3 (10%) | F4 (15%) |
| API (BCS Class II) | 100 | 100 | 100 | 100 |
| This compound | 0 | 15 | 30 | 45 |
| Microcrystalline Cellulose | 150 | 135 | 120 | 105 |
| Croscarmellose Sodium | 10 | 10 | 10 | 10 |
| Magnesium Stearate | 2 | 2 | 2 | 2 |
| Colloidal Silicon Dioxide | 3 | 3 | 3 | 3 |
| Total Weight (mg) | 265 | 265 | 265 | 265 |
Table 2: Hypothetical Evaluation of Tablet Properties
| Parameter | F1 (0%) | F2 (5%) | F3 (10%) | F4 (15%) |
| Hardness ( kg/cm ²) | 6.2 ± 0.3 | 6.0 ± 0.4 | 5.8 ± 0.2 | 5.5 ± 0.3 |
| Friability (%) | 0.55 | 0.62 | 0.68 | 0.75 |
| Disintegration Time (min) | 8.5 ± 0.7 | 7.2 ± 0.5 | 6.1 ± 0.6 | 5.3 ± 0.4 |
| Drug Content (%) | 99.5 ± 1.2 | 100.2 ± 0.9 | 99.8 ± 1.1 | 100.5 ± 0.8 |
| % Drug Release in 30 min | 45 ± 2.5 | 65 ± 3.1 | 80 ± 2.8 | 92 ± 2.2 |
Signaling Pathways and Logical Relationships
The primary role of this compound in a pharmaceutical tablet is not related to biological signaling pathways but rather to the physicochemical process of drug dissolution. The logical relationship can be visualized as a workflow.
Logical pathway of drug dissolution.
Conclusion
This compound is a promising excipient for enhancing the solubility and dissolution rate of poorly water-soluble drugs in tablet formulations. Its application through direct compression or wet granulation can lead to significant improvements in the in-vitro performance of the drug product. Careful evaluation of its impact on tablet properties such as hardness, friability, and disintegration time is crucial for successful formulation development. The provided protocols and data serve as a foundational guide for researchers and scientists in this field. Further studies are recommended to explore its compatibility with a wider range of APIs and to optimize its concentration in various tablet formulations.
References
- 1. dolphinpharma.com [dolphinpharma.com]
- 2. Novel Application of Hydrotropic Solubilizing Additives in the Estimation of Aspirin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. bepls.com [bepls.com]
- 5. ijcrt.org [ijcrt.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Sodium Cumenesulfonate | C9H11NaO3S | CID 23665765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SODIUM CUMENE SULFONATE - Ataman Kimya [atamanchemicals.com]
- 10. Optimization of wet granulation process for manufacturing Rivaroxban generic immediate-release tablets using PBPK modeling and simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. poorun.net [poorun.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrotropic Solubilization with Sodium 4-isopropylbenzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Sodium 4-isopropylbenzenesulfonate for hydrotropic solubilization of poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a hydrotrope?
A1: this compound is an organic salt that acts as a hydrotropic agent. Hydrotropes are compounds that, at high concentrations, enhance the aqueous solubility of poorly soluble substances.[1] Unlike typical surfactants that form micelles, hydrotropes are thought to increase solubility by altering the structure of water and forming non-covalent, transient complexes with the solute molecules, thereby preventing their aggregation.[2]
Q2: What is the Minimum Hydrotropic Concentration (MHC) and why is it important?
A2: The Minimum Hydrotropic Concentration (MHC) is the specific concentration at which the hydrotrope molecules begin to self-aggregate and a significant increase in the solubility of the solute is observed.[2][3] Operating above the MHC is crucial for achieving effective hydrotropic solubilization.
Q3: How does the concentration of this compound affect the solubility of a poorly soluble drug?
A3: The solubility of a poorly soluble drug generally increases with an increasing concentration of this compound, particularly above its MHC. The relationship is often non-linear, with a more pronounced increase in solubility observed at higher hydrotrope concentrations.
Q4: Are there any known incompatibilities or side effects associated with this compound?
A4: While generally considered to have low toxicity, high concentrations of any chemical, including hydrotropes, can have biological effects. Studies on similar sulfonated hydrotropes have shown some dose-dependent toxicity in biological models.[4] It is essential to determine the appropriate concentration for your specific application and to consider potential downstream effects in biological systems.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Insignificant increase in solubility. | Concentration of this compound is below the Minimum Hydrotropic Concentration (MHC). | Increase the concentration of this compound in a stepwise manner and monitor the solubility of your compound. Determine the MHC experimentally. |
| The specific solute may not be amenable to solubilization by this particular hydrotrope. | Consider trying a different hydrotropic agent or a combination of hydrotropes (mixed hydrotropy).[5] | |
| pH of the solution is not optimal. | Adjust the pH of the solution. The ionization state of both the hydrotrope and the solute can influence their interaction. | |
| Precipitation of the solute upon dilution. | The concentration of the hydrotrope falls below the MHC upon dilution, leading to a loss of solubilizing capacity. | Maintain the hydrotrope concentration above the MHC in the final diluted solution. This may require adding the hydrotrope to the dilution medium. |
| Temperature fluctuations affecting solubility. | Ensure all solutions are maintained at a constant and controlled temperature throughout the experiment. | |
| Interference in downstream applications (e.g., biological assays). | The high concentration of the hydrotrope may interfere with assay components or exhibit its own biological activity. | Perform control experiments with the hydrotrope alone to assess its baseline effect. If interference is observed, consider methods to remove the hydrotrope after solubilization, such as dialysis or solid-phase extraction, or use the lowest effective concentration. |
| Variability in results between experiments. | Inconsistent preparation of hydrotrope solutions or solute suspensions. | Ensure accurate weighing and complete dissolution of the hydrotrope. Use a consistent method for preparing the solute suspension (e.g., vortexing, sonication) to ensure a uniform starting material. |
| Fluctuation in experimental temperature. | Use a temperature-controlled water bath or incubator for all solubility determinations. |
Data Presentation
The following table presents a representative example of the effect of this compound concentration on the aqueous solubility of a model poorly soluble drug, Ibuprofen. Note: This data is illustrative and based on typical hydrotropic behavior. Actual results will vary depending on the specific solute and experimental conditions.
| Concentration of this compound (M) | Solubility of Ibuprofen (mg/mL) | Fold Increase in Solubility |
| 0 (Distilled Water) | 0.021 | 1.0 |
| 0.5 | 0.55 | 26.2 |
| 1.0 | 2.3 | 109.5 |
| 1.5 | 5.8 | 276.2 |
| 2.0 | 11.2 | 533.3 |
Experimental Protocols
Protocol 1: Determination of the Minimum Hydrotropic Concentration (MHC) of this compound
Objective: To determine the concentration at which this compound begins to significantly increase the solubility of a poorly soluble compound.
Materials:
-
This compound
-
Poorly soluble drug (e.g., Ibuprofen)
-
Distilled water
-
Series of volumetric flasks (e.g., 10 mL)
-
Magnetic stirrer and stir bars
-
Spectrophotometer or HPLC for concentration analysis
-
Syringe filters (0.45 µm)
Methodology:
-
Prepare a series of aqueous solutions of this compound with varying concentrations (e.g., 0.1 M, 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M).
-
Add an excess amount of the poorly soluble drug to each volumetric flask containing the hydrotrope solutions.
-
Stopper the flasks and stir the suspensions at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
After reaching equilibrium, allow the suspensions to settle.
-
Carefully filter each solution using a 0.45 µm syringe filter to remove the undissolved drug.
-
Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Plot the solubility of the drug (Y-axis) against the concentration of this compound (X-axis).
-
The MHC is the concentration at which a sharp increase in the slope of the solubility curve is observed.
Protocol 2: Quantitative Analysis of Solubility Enhancement
Objective: To quantify the increase in solubility of a poorly soluble drug at a specific concentration of this compound.
Materials:
-
This compound
-
Poorly soluble drug
-
Distilled water
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or magnetic stirrer
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)
Methodology:
-
Prepare a stock solution of this compound at the desired concentration (e.g., 2.0 M) in distilled water.
-
Prepare a saturated solution of the poorly soluble drug in both distilled water (control) and the hydrotrope solution by adding an excess of the drug to each solvent.
-
Agitate the solutions in a shaking incubator at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the solutions to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrates with an appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Measure the concentration of the dissolved drug in both the control and the hydrotrope samples.
-
Calculate the fold increase in solubility by dividing the solubility in the hydrotrope solution by the solubility in distilled water.
Visualizations
Caption: Workflow for Determining Minimum Hydrotropic Concentration (MHC).
Caption: Troubleshooting Logic for Low Solubility Enhancement.
References
- 1. Hydrotrope - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Hydrotropic Action of Hydrotrope Sodium Cumene Sulfonate on the Solubility of Di-t-Butyl-Methane: A Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
Troubleshooting precipitation issues with "Sodium 4-isopropylbenzenesulfonate"
Welcome to the technical support center for Sodium 4-isopropylbenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common precipitation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
A1: this compound is a hydrotrope, a compound that enhances the solubility of sparingly soluble organic substances in aqueous solutions.[1] It is commonly used to improve reaction rates, act as a coupling agent in formulations, and serve as a stabilizer.[1] Its ability to modify the structure of water allows for the solubilization of non-polar compounds, which is crucial in many experimental setups.[1]
Q2: I've observed a precipitate in my this compound solution. What are the common causes?
A2: Precipitation of this compound can be triggered by several factors:
-
Temperature Fluctuations: A significant decrease in temperature can lead to the supersaturation of the solution and subsequent precipitation.
-
High Concentration: Exceeding the solubility limit of the compound in the chosen solvent system will cause it to precipitate.
-
Solvent Composition Changes: The addition of a co-solvent in which the compound is less soluble can induce precipitation.
-
"Salting-Out" Effect: The introduction of electrolytes (salts) into the solution can decrease the solubility of this compound, causing it to precipitate.
-
pH Changes: Although generally stable, significant shifts in pH can potentially affect the solubility of sulfonate salts.[1]
Q3: How can I redissolve precipitated this compound?
A3: To redissolve a precipitate, you can try the following, depending on the cause:
-
Gentle Heating: If precipitation is due to a temperature drop, gentle warming of the solution with agitation can often redissolve the compound.
-
Solvent Addition: If the concentration is too high, adding more of the primary solvent can bring the compound back into solution.
-
Sonication: Applying ultrasonic waves can help to break up agglomerates and enhance dissolution.
-
pH Adjustment: If a pH shift is suspected, carefully adjusting the pH back to the optimal range for solubility may resolve the issue.
Troubleshooting Guides
Issue 1: Precipitation upon cooling or standing at room temperature.
This is a common issue related to the temperature-dependent solubility of the compound.
| Observation | Potential Cause | Recommended Action |
| Fine, crystalline precipitate forms as the solution cools. | The solution was prepared at an elevated temperature and became supersaturated upon cooling to room temperature. | 1. Gently warm the solution while stirring to redissolve the precipitate. 2. To prevent recurrence, either maintain a slightly elevated temperature or prepare a more dilute solution if the experimental conditions allow. |
| A solid mass forms at the bottom of the vessel after prolonged standing. | Slow crystallization from a saturated or nearly saturated solution. | 1. Redissolve by warming and stirring. 2. Consider preparing fresh solutions more frequently to avoid issues with long-term stability of highly concentrated solutions. |
Issue 2: Precipitation after adding other reagents, especially salts.
This is often due to the "salting-out" effect, where the addition of electrolytes reduces the solubility of the hydrotrope.
| Observation | Potential Cause | Recommended Action |
| Immediate formation of a precipitate upon addition of a salt solution (e.g., NaCl, KCl, MgSO₄). | The added salt competes for water molecules, reducing the hydration of the this compound and causing it to precipitate. | 1. If possible, use a lower concentration of the salt. 2. Add the salt solution slowly and with vigorous stirring to avoid localized high concentrations. 3. Consider using a different salt that has a lesser "salting-out" effect if the protocol allows. 4. Increase the volume of the solution by adding more solvent before adding the salt. |
| Cloudiness or turbidity appears after adding a buffered solution. | The buffer components are causing a "salting-out" effect or a significant pH shift. | 1. Check the pH of the final solution and adjust if necessary. 2. Prepare a more dilute solution of the hydrotrope before adding the buffer. 3. Test the compatibility of the buffer with a small aliquot of the hydrotrope solution before mixing the bulk solutions. |
Issue 3: Precipitation when mixing with organic co-solvents.
The solubility of this compound can vary significantly in different solvents. Adding a co-solvent in which it is less soluble can cause it to precipitate.
| Solubility Data in Various Solvents ( g/100 mL at 25°C) | |
| Solvent | Solubility |
| Water | Highly Soluble (~33 g/100mL) |
| Ethanol | Sparingly Soluble |
| Methanol | Sparingly Soluble |
| Acetone | Insoluble |
| Isopropanol | Insoluble |
| Observation | Potential Cause | Recommended Action |
| A precipitate forms when an organic solvent (e.g., ethanol, acetone) is added to an aqueous solution of this compound. | The hydrotrope has low solubility in the resulting mixed solvent system. | 1. Add the organic solvent very slowly while vigorously stirring the aqueous solution. 2. Consider changing the order of addition: add the aqueous hydrotrope solution to the organic solvent. 3. If the protocol allows, use a solvent in which the hydrotrope is more soluble. 4. Perform a small-scale miscibility test before preparing the full-scale solution. |
Experimental Protocols
Protocol for Preparing a Standard Aqueous Solution of this compound (e.g., 10% w/v)
-
Materials:
-
This compound (solid)
-
High-purity deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Weighing scale
-
-
Procedure:
-
Accurately weigh 10.0 g of this compound.
-
Transfer the solid to a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water to the flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Stir the solution at room temperature until all the solid has dissolved. Gentle warming (to no more than 40°C) can be applied to expedite dissolution if necessary.
-
Once fully dissolved, allow the solution to cool to room temperature if it was heated.
-
Add deionized water to the flask until the bottom of the meniscus reaches the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Filter the solution through a 0.22 µm filter if sterile or particle-free solution is required.
-
Protocol for Quantification of this compound using HPLC-UV
This method can be used to determine the concentration of this compound in a solution.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) with a suitable buffer like 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~220 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Prepare the sample solution by diluting it with the mobile phase to a concentration within the range of the standard curve.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Determine the concentration of the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: A logical workflow for troubleshooting precipitation issues.
Caption: The "salting-out" effect leading to hydrotrope precipitation.
References
Technical Support Center: Degradation of Sodium 4-isopropylbenzenesulfonate in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Sodium 4-isopropylbenzenesulfonate in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work on the degradation of this compound.
Issue 1: Inconsistent Degradation Rates in Advanced Oxidation Process (AOP) Experiments
Question: My degradation rates for this compound using Fenton/Ozonation are highly variable between experiments. What could be the cause?
Answer: Inconsistent degradation rates in AOPs are a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
pH Control:
-
Problem: The efficiency of many AOPs, particularly the Fenton process, is highly pH-dependent. For Fenton's reagent, the optimal pH is typically between 2 and 4.[1]
-
Solution: Ensure precise and stable pH control throughout the experiment. Use a calibrated pH meter and add acid/base dropwise to adjust. Buffer solutions can be used, but be cautious as some buffer components can act as radical scavengers.
-
-
Reagent Purity and Concentration:
-
Problem: The concentration and purity of reagents like hydrogen peroxide (H₂O₂) and iron salts are critical. H₂O₂ can degrade over time, and impurities in reagents can interfere with the reaction.
-
Solution: Use fresh, high-purity reagents. Standardize your H₂O₂ solution before each set of experiments. Ensure accurate weighing and dissolution of catalysts.
-
-
Water Matrix Effects:
-
Problem: The composition of your aqueous solution (the "water matrix") can significantly impact degradation.[2] The presence of organic matter and inorganic ions like bicarbonates, carbonates, and chlorides can act as radical scavengers, reducing the efficiency of the process.[2]
-
Solution: If using a complex matrix like wastewater, characterize its composition (e.g., Total Organic Carbon - TOC, major ions). For baseline studies, use ultrapure water to establish the degradation kinetics without matrix interference.[2]
-
-
Light Conditions (for Photo-Fenton):
-
Problem: The intensity and wavelength of the light source are crucial for photo-assisted AOPs. Fluctuations in lamp output can lead to inconsistent results.
-
Solution: Allow the lamp to warm up and stabilize before starting the experiment. Use a radiometer to monitor and maintain consistent light intensity.
-
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis
Question: I am analyzing the degradation of this compound by HPLC, but I am observing peak tailing and poor resolution. How can I improve my chromatography?
Answer: Poor peak shape is a frequent challenge in HPLC analysis. Here’s a guide to address these issues:
-
Mobile Phase pH:
-
Problem: The ionization state of both the analyte and residual silanol groups on the column's stationary phase can affect peak shape.
-
Solution: Adjust the mobile phase pH. For sulfonated aromatic compounds, a slightly acidic mobile phase (e.g., using a phosphate buffer) can suppress the ionization of silanol groups and improve peak symmetry.[3]
-
-
Buffer Concentration:
-
Column Contamination:
-
Problem: Accumulation of sample matrix components or degradation byproducts on the column can lead to active sites that cause peak tailing.
-
Solution: Use a guard column to protect your analytical column.[4] Implement a regular column flushing protocol with a strong solvent to remove contaminants.[4]
-
-
Sample Solvent:
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound can be degraded through several pathways:
-
Advanced Oxidation Processes (AOPs): These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize the molecule. Common AOPs include ozonation (O₃), Fenton (Fe²⁺/H₂O₂), and photocatalysis (e.g., TiO₂/UV).[1]
-
Biodegradation: Certain microorganisms can utilize the compound as a carbon source, leading to its breakdown. This process is often slower than AOPs.
-
Photodegradation: Direct exposure to ultraviolet (UV) light can induce degradation, although the efficiency may be lower compared to photocatalysis.
Q2: What are the expected intermediate products during the degradation of this compound?
A2: While specific studies on this compound are limited, based on the degradation of similar aromatic sulfonates, the following intermediates can be expected:
-
Hydroxylated derivatives: Attack by hydroxyl radicals can lead to the formation of hydroxylated aromatic intermediates.
-
Carboxylic acids: Opening of the aromatic ring can result in the formation of various short-chain carboxylic acids.
-
Desulfonation: The sulfonate group can be cleaved from the aromatic ring, releasing sulfate ions into the solution.
-
Oxidation of the isopropyl group: The isopropyl side chain can be oxidized to form alcohols, ketones, and eventually carboxylic acids.
Q3: How can I monitor the degradation of this compound experimentally?
A3: The degradation can be monitored using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is commonly used to quantify the concentration of the parent compound over time.
-
Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organic carbon in the solution, providing an indication of the overall mineralization (conversion to CO₂, H₂O, and inorganic ions).
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is powerful for identifying and quantifying intermediate degradation products.
Q4: Are there any safety precautions I should take when working with AOPs?
A4: Yes, safety is paramount when working with AOPs:
-
Ozone: Ozone is a toxic gas. Ensure your experimental setup is in a well-ventilated area or a fume hood, and use an ozone detector.
-
UV Light: UV radiation is harmful to the eyes and skin. Use appropriate shielding and personal protective equipment (PPE), such as UV-blocking glasses and lab coats.
-
Fenton's Reagent: Hydrogen peroxide is a strong oxidizer, and the Fenton reaction can be exothermic. Handle H₂O₂ with care, and be aware of the potential for pressure buildup in closed systems.
Data Presentation
Table 1: Comparison of Degradation Efficiency for a Structurally Similar Compound (Sodium Dodecylbenzene Sulfonate - SDBS) using Fenton Process.
Disclaimer: The following data is for Sodium Dodecylbenzene Sulfonate (SDBS) and should be used as a reference for designing experiments with this compound.
| Initial SDBS Conc. (mM) | Initial H₂O₂ Conc. (mM) | pH | COD Removal (%) |
| 0.5 | 0.5 | 2 | Not specified |
| 1.5 | 1.5 | 3 | Not specified |
| 2.5 | 2.5 | 4 | Not specified |
| 1.68 | 2.27 | 3.77 | 38.48 |
Data adapted from a study on the empirical modeling of Fenton AOPs for the degradation of linear alkylbenzene sulfonates.[1]
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation using TiO₂
This protocol provides a general framework for studying the photocatalytic degradation of this compound.
-
Catalyst Suspension:
-
Prepare a stock solution of this compound of known concentration in ultrapure water.
-
In a photoreactor vessel, add a specific amount of TiO₂ catalyst (e.g., 0.1 - 1.0 g/L).
-
Add the this compound stock solution to achieve the desired initial concentration.
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.
-
-
Photoreaction:
-
Position the photoreactor under a UV lamp of a specific wavelength (e.g., 365 nm).
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Maintain constant stirring and temperature throughout the experiment.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots of the suspension.
-
Immediately filter the samples through a 0.22 µm syringe filter to remove the TiO₂ catalyst and stop the reaction.
-
Analyze the filtrate for the concentration of this compound using a suitable analytical method like HPLC.
-
Mandatory Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: General experimental workflow for degradation studies.
References
- 1. hrpub.org [hrpub.org]
- 2. Ozonation of Selected Pharmaceutical and Personal Care Products in Secondary Effluent—Degradation Kinetics and Environmental Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Overcoming Sodium 4-isopropylbenzenesulfonate Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve analytical assay interference caused by sodium 4-isopropylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it in my sample?
A: this compound is a hydrotrope, a compound that increases the solubility of sparingly soluble organic substances in aqueous solutions.[1][2] It is commonly used in industrial cleaners, personal care products, and as a reagent or additive in various chemical and pharmaceutical processes. Its presence in your sample could be intentional (as a formulation component) or unintentional (as a contaminant from cleaning products or previous experimental steps).
Q2: How can this compound interfere with my analytical assays?
A: this compound can interfere with several common analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): As a salt, it can alter the ionic strength of the mobile phase, potentially affecting the retention time and peak shape of your analyte.[3][4][5] At high concentrations, it may also cause baseline instability.
-
Mass Spectrometry (MS): Being a non-volatile sodium salt, it is a significant source of ion suppression in electrospray ionization (ESI), leading to reduced sensitivity and, in severe cases, complete loss of the analyte signal.[6][7]
-
Immunoassays (e.g., ELISA): It can alter the ionic strength of the assay buffer, which can affect antigen-antibody binding and lead to inaccurate quantification.[8][9][10][11] This is a type of matrix effect that can result in either falsely high or low readings.
Troubleshooting Guides
HPLC Assays
Problem: Unstable baseline, shifting retention times, or poor peak shape in my HPLC analysis.
Possible Cause: Interference from this compound.
Solutions:
-
Method Optimization:
-
Mobile Phase Modification: Adjusting the ionic strength of your mobile phase by adding a different, compatible salt can sometimes help to create a more consistent chromatographic environment and improve peak shape.[3][4]
-
Gradient Elution: Employing a gradient elution can help to separate the analyte from the interfering salt, which typically elutes in the void volume in reversed-phase chromatography.[5]
-
-
Sample Preparation:
-
Solid Phase Extraction (SPE): This is a highly effective method for removing salts and other interferences. A step-by-step protocol is provided below.
-
Liquid-Liquid Extraction (LLE): This technique can be used to partition the analyte of interest into an organic solvent, leaving the water-soluble this compound behind in the aqueous phase.[12][13][14]
-
Experimental Protocol: Solid Phase Extraction (SPE) for Removal of this compound
This protocol is a general guideline and may require optimization for your specific analyte and sample matrix.
-
Objective: To remove ionic interference from this compound prior to HPLC analysis.
-
Materials:
-
Reversed-phase SPE cartridge (e.g., C18)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Elution solvent (appropriate for your analyte)
-
-
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3-5 mL of methanol through it, followed by 3-5 mL of deionized water. Do not allow the cartridge to dry out.[15]
-
Sample Loading: Load your sample onto the conditioned cartridge. The non-polar analyte should retain on the C18 sorbent, while the polar this compound passes through.
-
Washing: Wash the cartridge with 3-5 mL of deionized water to remove any remaining salt.
-
Elution: Elute your analyte of interest with an appropriate organic or mixed organic/aqueous solvent.
-
Analysis: The resulting eluate is now ready for HPLC analysis.
-
Logical Workflow for HPLC Troubleshooting
Caption: Troubleshooting workflow for HPLC interference.
Mass Spectrometry Assays
Problem: Low or no signal for my analyte of interest in ESI-MS.
Possible Cause: Ion suppression caused by this compound.
Solutions:
-
Sample Dilution: Diluting the sample can reduce the concentration of the interfering salt, thereby lessening its ion-suppressing effect.[3] However, this may also reduce the analyte concentration below the limit of detection.
-
Chromatographic Separation: Ensure adequate separation of your analyte from the salt peak using HPLC. As this compound is highly polar, it will likely elute very early in a reversed-phase separation.
-
Sample Cleanup:
Data Presentation: Impact of Mitigation Strategies on Ion Suppression
The following table summarizes the expected impact of different mitigation strategies on the signal intensity of an analyte in the presence of this compound.
| Mitigation Strategy | Expected Analyte Signal Improvement | Principle of Action |
| None (Control) | Baseline | High concentration of non-volatile salt suppresses analyte ionization.[6] |
| 10x Sample Dilution | 2-5 fold | Reduces the concentration of the interfering salt in the ESI source.[3] |
| Liquid-Liquid Extraction | 10-50 fold | Partitions the analyte into a clean organic phase, leaving the salt in the aqueous phase.[12][13][14] |
| Solid Phase Extraction (C18) | >50 fold | Retains the analyte while the highly polar salt is washed away.[16][17] |
Signaling Pathway of Ion Suppression in ESI-MS
Caption: Mechanism of ion suppression in ESI-MS.
Immunoassay (ELISA)
Problem: Inconsistent or unexpected results in my ELISA.
Possible Cause: Matrix effect due to the high ionic strength caused by this compound.
Solutions:
-
Sample Dilution: Diluting the sample with the assay buffer can lower the salt concentration to a level that does not significantly impact the antibody-antigen interaction. This is often the simplest and most effective solution.
-
Buffer Exchange/Desalting: For concentrated samples where dilution is not feasible, buffer exchange or desalting techniques can be used to remove the salt.
-
Dialysis: Effective for larger sample volumes.
-
Desalting Columns: Gel filtration columns can rapidly remove small molecules like salts from protein-containing samples.
-
Experimental Protocol: Sample Dilution for ELISA
-
Objective: To mitigate matrix effects from this compound in an ELISA.
-
Procedure:
-
Perform a serial dilution of your sample in the standard assay buffer (e.g., 1:10, 1:100, 1:1000).
-
Run the diluted samples in your ELISA.
-
Calculate the concentration of the analyte in the original sample by multiplying the measured concentration by the dilution factor.
-
If the calculated concentrations from different dilutions are consistent, it indicates that the matrix effect has been overcome. Choose the lowest dilution that provides a consistent result within the linear range of the assay.
-
Data Presentation: Effect of Ionic Strength on ELISA Signal
The following table illustrates the potential impact of varying concentrations of this compound on the signal output of a competitive ELISA.
| This compound Conc. | Absorbance Signal (OD) | % Inhibition (Relative to Control) | Interpretation |
| 0 M (Control) | 1.50 | 0% | No interference. |
| 0.05 M | 1.45 | 3.3% | Minimal impact. |
| 0.1 M | 1.30 | 13.3% | Moderate interference. |
| 0.2 M | 1.05 | 30.0% | Significant interference. |
| 0.5 M | 0.70 | 53.3% | Severe interference, potentially leading to inaccurate results. |
Logical Diagram for ELISA Troubleshooting
Caption: Decision tree for troubleshooting ELISA interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Effect of Hydrotrope and Surfactant on Solubility and Dissolution of Atorvastatin Calcium: Screening Factorial Design Followed by Ratio Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of the ionic strength of salts on retention and overloading behavior of ionizable compounds in reversed-phase liquid chromatography II. Symmetry-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Presence of salt in sample - Chromatography Forum [chromforum.org]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The influence of pH and ionic strength on the coating of peptides of herpes simplex virus type 1 in an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. waters.com [waters.com]
- 16. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Protein Crystal Yield with Sodium 4-isopropylbenzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing Sodium 4-isopropylbenzenesulfonate to enhance protein crystal yield.
Troubleshooting Guide
This section addresses specific issues that may be encountered during protein crystallization experiments using this compound.
Q1: I added this compound to my crystallization screen, but I am still only getting amorphous precipitate. What should I do?
A1: Amorphous precipitation in the presence of this compound can be due to several factors. As a hydrotrope, its primary function is to increase the solubility of your protein.[1] If precipitation persists, consider the following adjustments:
-
Optimize Additive Concentration: The concentration of this compound is critical. You may be using a concentration that is too low to effectively prevent aggregation or too high, which can also inhibit crystallization. It is recommended to screen a range of concentrations.
-
Adjust Precipitant Concentration: Since this compound increases protein solubility, you may need to increase the concentration of your precipitant (e.g., PEG, salt) to bring the protein back into the supersaturated zone required for crystallization.[2]
-
Modify pH: The effectiveness of both the additive and the precipitant can be pH-dependent. A systematic screen of pH variations around the initial condition is advisable.
Q2: My crystals are very small and needle-like since I started using this compound. How can I grow larger, higher-quality crystals?
A2: The formation of many small crystals or needles suggests rapid nucleation. While this compound can promote nucleation, the goal is to control this process to favor the growth of larger, well-ordered crystals.[3] Try the following:
-
Decrease Protein Concentration: A lower protein concentration can slow down the nucleation rate, allowing fewer crystals to grow to a larger size.
-
Temperature Variation: Experiment with different crystallization temperatures. A lower temperature often slows down the kinetics of crystallization, which can lead to larger crystals.
-
Seeding: If you have existing microcrystals, consider microseeding. This technique introduces pre-formed crystal nuclei into a new, less-saturated drop, promoting the growth of larger crystals from these seeds.
Q3: I am not seeing any crystals, precipitate, or phase separation in my drops containing this compound. What does this mean?
A3: Clear drops typically indicate that the protein is undersaturated and has not reached the necessary concentration for either precipitation or crystallization. The hydrotropic effect of this compound may have significantly increased the solubility of your protein.[1] To address this:
-
Increase Protein Concentration: Concentrate your protein stock to a higher starting concentration before setting up the crystallization trials.
-
Increase Precipitant Concentration: Systematically increase the concentration of the precipitant in your crystallization condition to induce supersaturation.
-
Vary Additive Concentration: It is possible the concentration of this compound is too high, keeping the protein fully soluble. Try reducing its concentration in your screen.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in protein crystallization?
A1: this compound is a chemical compound classified as a hydrotrope. Hydrotropes are amphiphilic molecules that, at high concentrations, can significantly increase the solubility of sparingly soluble substances in aqueous solutions.[1] In the context of protein crystallization, it is thought to work by preventing the formation of non-specific, amorphous protein aggregates, thereby maintaining a higher concentration of soluble, properly folded protein that is available to form well-ordered crystals.
Q2: What is the optimal concentration of this compound to use?
A2: The optimal concentration is protein-dependent and must be determined empirically. A good starting point for screening is a concentration range from 50 mM to 500 mM. It is crucial to test a gradient of concentrations to find the ideal balance between preventing precipitation and allowing for crystallization.
Q3: Can this compound be used with any precipitant?
A3: Yes, this compound can generally be used with common precipitants such as polyethylene glycols (PEGs), salts (e.g., ammonium sulfate, sodium chloride), and organic solvents. However, because it increases protein solubility, you may need to adjust the precipitant concentration upwards to achieve supersaturation.
Q4: Will this compound affect the final crystal structure?
A4: As an additive that does not typically bind to the protein in a specific manner, this compound is unlikely to be incorporated into the crystal lattice and alter the protein's conformation. Its primary role is to modulate the solution properties to favor crystallization.
Data Presentation
The following table summarizes the potential effects of this compound on key crystallization parameters.
| Parameter | Expected Effect with this compound | Rationale |
| Protein Solubility | Increase | Acts as a hydrotrope, preventing non-specific aggregation.[1] |
| Nucleation Rate | May Increase or Decrease | Can promote nucleation by stabilizing protein molecules, but may also decrease it by preventing aggregation required for initial nuclei formation. Effect is concentration-dependent. |
| Crystal Size | Potentially Larger | By slowing down uncontrolled precipitation and promoting a more controlled nucleation and growth phase, larger single crystals may be obtained. |
| Crystal Quality | Potentially Improved | Reducing amorphous precipitation can lead to better-ordered crystal lattices and improved diffraction quality. |
| Optimal Precipitant Conc. | Likely Higher | Increased protein solubility necessitates a higher precipitant concentration to reach the supersaturation zone for crystallization.[2] |
Experimental Protocols
Protocol for Additive Screening with this compound using Vapor Diffusion
This protocol outlines a general procedure for screening this compound as an additive in a hanging drop vapor diffusion experiment.
-
Preparation of Stock Solution:
-
Prepare a 1 M stock solution of this compound in ultrapure water.
-
Filter the solution using a 0.22 µm syringe filter.
-
-
Additive Screening Setup:
-
Prepare a 96-well crystallization plate with your initial "hit" condition (the condition that produced some crystalline material or promising precipitate).
-
Create a gradient of this compound concentrations in the reservoir solutions. For example, for a final volume of 500 µL per well, add the appropriate volume of the 1 M stock to achieve final concentrations ranging from 50 mM to 500 mM.
-
Remember to adjust the volume of the original reservoir solution to maintain the correct final concentrations of all other components.
-
-
Hanging Drop Setup:
-
On a siliconized coverslip, mix 1 µL of your protein solution with 1 µL of the corresponding reservoir solution (now containing this compound).
-
Invert the coverslip and seal the well on the 96-well plate.
-
-
Incubation and Observation:
-
Incubate the plate at a constant temperature.
-
Monitor the drops for crystal growth, precipitation, or other changes at regular intervals (e.g., 24 hours, 48 hours, 1 week).
-
Mandatory Visualization
References
Technical Support Center: Sodium 4-isopropylbenzenesulfonate & Formulation Viscosity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of sodium 4-isopropylbenzenesulfonate on the viscosity of formulations.
Troubleshooting Guide
Unexpected changes in formulation viscosity can compromise product stability, performance, and manufacturability. This guide addresses common viscosity-related issues that may arise when using this compound.
Issue 1: Unexpected Increase in Viscosity
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Excessive Concentration of this compound: At certain concentrations, hydrotropes can induce the formation of larger micellar structures with surfactants, leading to a significant increase in viscosity.[1] | Review the formulation and consider reducing the concentration of this compound. Conduct a concentration-response study to determine the optimal level for desired viscosity. |
| Interaction with Other Formulation Components: this compound can interact with polymers and surfactants, leading to synergistic thickening. | Evaluate the compatibility of this compound with all formulation components. Consider reformulating with alternative stabilizers or polymers if a strong interaction is identified. |
| Low-Temperature Storage or Processing: Viscosity can increase at lower temperatures.[2][3] | Ensure the formulation is stored and processed within the recommended temperature range. If low-temperature stability is required, consider adjusting the formulation to include components that mitigate temperature-induced viscosity changes. |
| Improper Mixing: Inadequate or uneven mixing can lead to localized areas of high concentration and increased viscosity.[4] | Optimize the mixing process, ensuring uniform distribution of all components. High-shear mixing may be necessary for some formulations, but care should be taken to avoid polymer degradation.[5] |
Issue 2: Unexpected Decrease in Viscosity
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Polymer Degradation: High shear mixing or exposure to incompatible pH levels can degrade polymers used as thickening agents, resulting in a loss of viscosity.[2] | Use low-shear mixing where appropriate and ensure the formulation's pH is compatible with all polymers.[5] |
| High-Temperature Storage or Processing: Elevated temperatures can decrease the viscosity of many formulations.[2][3] | Maintain strict temperature control during manufacturing and storage.[2] Test the formulation's viscosity at various temperatures to understand its thermal stability. |
| Phase Separation: Instability in the formulation can lead to the separation of components and a drop in overall viscosity.[2][4] | Ensure proper emulsification and stabilization. This compound acts as a stabilizer, but additional emulsifiers may be necessary.[6] |
| Electrolyte Effect: The introduction of electrolytes can sometimes disrupt the structure of thickening systems, leading to a decrease in viscosity.[7] | Evaluate the impact of any salts or ionic active ingredients on the formulation's viscosity. |
Issue 3: Inconsistent Viscosity Measurements
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Instrument Calibration: An improperly calibrated viscometer will provide inaccurate readings. | Regularly calibrate the viscometer using certified viscosity standards.[8] |
| Incorrect Spindle or Shear Rate: The choice of spindle and rotational speed is critical for accurate viscosity measurement, especially for non-Newtonian fluids.[8][9] | Select the appropriate spindle and shear rate for the expected viscosity range of the formulation. Conduct measurements across a range of shear rates to characterize the fluid's behavior. |
| Temperature Fluctuations During Measurement: Viscosity is highly dependent on temperature.[3][10] | Use a temperature-controlled sample chamber or water bath to ensure the sample is at the target temperature throughout the measurement.[11] |
| Presence of Air Bubbles: Air bubbles in the sample can interfere with the measurement and lead to erroneous results. | Gently mix the sample to ensure homogeneity without introducing air. Allow the sample to stand and degas before measurement. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a formulation?
A1: this compound is a hydrotrope, a compound that increases the solubility of sparingly soluble organic substances in aqueous solutions.[6] It is often used as a coupling agent, stabilizer, and viscosity modifier in complex liquid formulations to create homogenous solutions from otherwise immiscible components.[6]
Q2: How does the concentration of this compound typically affect viscosity?
A2: The effect of this compound on viscosity is concentration-dependent and can be complex. In some systems, particularly those containing surfactants, increasing the hydrotrope concentration can lead to the formation of larger, entangled micelles, resulting in a significant increase in viscosity.[1][12] However, in other systems, it may have a minimal effect or even decrease viscosity by disrupting polymer networks.
Q3: What is the mechanism of action of this compound as a viscosity modifier?
A3: As a hydrotrope, this compound modifies the structure of water, which allows for the solubilization of non-polar compounds.[6] This alteration of the solvent environment can influence the aggregation behavior of other components like surfactants and the conformation of polymers, thereby affecting the overall viscosity of the formulation.[13][14]
Q4: Are there any known incompatibilities of this compound with common polymers?
Q5: How does temperature affect the performance of this compound?
A5: Temperature can influence the solubility-enhancing properties of hydrotropes and the viscosity of the formulation. Generally, an increase in temperature will decrease the viscosity of a liquid.[3] It is important to evaluate the performance and stability of your formulation across the expected range of storage and use temperatures.
Data Presentation
Table 1: Illustrative Example of this compound Concentration and Temperature Effects on Viscosity
This table presents hypothetical data to illustrate the potential impact of this compound on the viscosity of a surfactant-based formulation. Actual results will vary depending on the specific formulation.
| Concentration of this compound (w/w %) | Viscosity at 25°C (cP) | Viscosity at 40°C (cP) |
| 0.0 | 500 | 350 |
| 1.0 | 750 | 500 |
| 2.0 | 1500 | 1000 |
| 3.0 | 3200 | 2100 |
| 4.0 | 2800 | 1800 |
| 5.0 | 2500 | 1600 |
Table 2: Common Viscosity Measurement Techniques
| Technique | Principle | Typical Application |
| Rotational Viscometry | Measures the torque required to rotate a spindle in a fluid at a constant speed. | Wide range of viscosities, suitable for both Newtonian and non-Newtonian fluids.[8][9] |
| Capillary Viscometry | Measures the time it takes for a known volume of fluid to flow through a capillary of a known diameter. | Low to moderate viscosity Newtonian fluids. |
| Microfluidic Viscometry | Measures the pressure drop required to flow a fluid through a microfluidic channel. | Small sample volumes, suitable for high-throughput screening and characterizing non-Newtonian fluids.[11] |
Experimental Protocols
Protocol: Measuring Formulation Viscosity using a Rotational Viscometer
This protocol provides a general procedure for measuring the viscosity of a liquid formulation.
1. Equipment and Materials:
- Rotational viscometer (e.g., Brookfield or similar)
- Appropriate spindle set
- Sample container (beaker or specialized cup)
- Temperature control system (water bath or Peltier plate)
- Thermometer
- Formulation sample
- Viscosity standard for calibration
2. Procedure:
- Instrument Setup and Calibration:
- Ensure the viscometer is level and on a stable surface.
- Perform a calibration check using a certified viscosity standard fluid to verify the instrument's accuracy.[8]
- Sample Preparation:
- Gently mix the formulation sample to ensure homogeneity, avoiding the introduction of air bubbles.
- Place the required volume of the sample into the sample container.
- Temperature Equilibration:
- Bring the sample to the desired measurement temperature using the temperature control system.[11]
- Allow the sample to equilibrate at the target temperature for at least 30 minutes. Verify the temperature with a calibrated thermometer.
- Spindle Selection and Immersion:
- Select a spindle appropriate for the expected viscosity of the sample. The manufacturer's guidelines should be consulted.
- Carefully lower the spindle into the sample until it is immersed to the marked level. Avoid trapping air bubbles under the spindle.
- Measurement:
- Set the desired rotational speed (RPM). For unknown samples, start at a low RPM and gradually increase.
- Allow the reading to stabilize before recording the viscosity value. This may take 30-60 seconds.
- For non-Newtonian fluids, take readings at multiple RPMs to generate a viscosity curve.[9]
- Data Recording:
- Record the viscosity (in cP or mPa·s), spindle number, RPM, temperature, and any observations.
- Cleaning:
- Thoroughly clean the spindle and sample container immediately after use according to the manufacturer's instructions.
Visualizations
Caption: A flowchart for troubleshooting common viscosity problems.
Caption: Key factors that can affect the viscosity of a formulation.
Caption: A typical workflow for experimental viscosity measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmadigests.com [pharmadigests.com]
- 3. Factors Affecting Rheology of a Suspension - Pharmapproach.com [pharmapproach.com]
- 4. ingrevo.com [ingrevo.com]
- 5. pharmtech.com [pharmtech.com]
- 6. This compound | 28348-53-0 | Benchchem [benchchem.com]
- 7. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 8. brookfieldengineering.com [brookfieldengineering.com]
- 9. 3 Easy Steps To Successful Viscosity Measurement [pharmaceuticalonline.com]
- 10. Viscosity Analysis - CD Formulation [formulationbio.com]
- 11. Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 14. Viscosity of Polymer Solutions [eng.yale.edu]
Technical Support Center: Quantitative Analysis of Sodium 4-isopropylbenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Sodium 4-isopropylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantitative analysis of this compound?
A1: The primary and most effective technique for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector.[1] This is due to the compound's aromatic ring, which acts as a chromophore, making it suitable for UV detection.[1] UV-Vis spectrophotometry can also be used for kinetic analysis and to determine absorbance maxima.
Q2: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for the analysis of this compound?
A2: Direct analysis of this compound by GC-MS is challenging. As a salt, the compound has a very low vapor pressure and is not volatile enough for direct injection into a GC system.[1] To analyze it using GC-MS, a chemical derivatization step is necessary to convert the non-volatile salt into a more volatile derivative.[1]
Q3: What are the common impurities that can interfere with the quantitative analysis of this compound?
A3: During the synthesis of this compound, several process-related impurities and by-products can form. These include unreacted starting materials like isopropylbenzene (cumene) and isomeric by-products such as sodium 2-isopropylbenzenesulfonate and sodium 3-isopropylbenzenesulfonate.[1] It is crucial that the analytical method can effectively separate the main compound from these potential impurities.[1]
Q4: What is a suitable wavelength for the UV detection of this compound?
A4: A suitable UV detection wavelength for this compound is typically in the range of 220-260 nm.[1] For similar compounds like sodium dodecylbenzene sulfonate (SDBS), absorbance peaks have been observed around 224 nm and 260 nm.[2][3] It is always recommended to determine the wavelength of maximum absorbance (λmax) for your specific experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantitative analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Contaminated or degraded column. | - Adjust the mobile phase pH with a suitable buffer. - Reduce the sample concentration or injection volume. - Wash the column with a strong solvent or replace the column if necessary. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning. - Use a column oven to maintain a consistent temperature. - Replace the column if it has deteriorated. |
| Baseline Noise or Drift | - Air bubbles in the detector or pump. - Contaminated mobile phase or detector cell. - Leaks in the system. | - Degas the mobile phase and purge the pump and detector. - Flush the system with a clean, strong solvent. - Inspect all fittings and connections for leaks. |
| Co-elution with Impurities | - Insufficient separation power of the column or mobile phase. | - Optimize the mobile phase composition (e.g., gradient elution). - Use a column with a different stationary phase (e.g., C8 instead of C18). - Adjust the mobile phase pH to alter the ionization of the analyte and impurities. |
Sample Preparation Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | - Incomplete dissolution of the sample. - Adsorption of the analyte to glassware or filter membranes. | - Use a suitable solvent and ensure complete dissolution with sonication if necessary. - Use silanized glassware and select appropriate filter materials (e.g., PTFE). |
| Sample Contamination | - Use of non-analytical grade solvents or reagents. - Cross-contamination from other samples. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment between samples. |
| Matrix Effects in Complex Samples | - Interference from other components in the sample matrix. | - Employ sample cleanup techniques such as Solid-Phase Extraction (SPE) to remove interfering substances.[4] - Use a matrix-matched calibration curve for quantification. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general method for the quantitative analysis of this compound. Optimization may be required for specific instrumentation and sample matrices.
1. Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1]
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (optional, for buffering)
3. Chromatographic Conditions:
| Parameter | Typical Condition |
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with optional buffer like ammonium acetate)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV Absorbance at ~220-260 nm[1] |
| Column Temperature | 25-40 °C[1] |
| Injection Volume | 10-20 µL[1] |
4. Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions by accurately weighing the sample and dissolving it in a known volume of the same solvent used for the standards. Filter the sample solution through a 0.45 µm filter before injection.
5. Analysis:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Record the peak areas and construct a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
How to remove "Sodium 4-isopropylbenzenesulfonate" from a reaction mixture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of sodium 4-isopropylbenzenesulfonate from reaction mixtures.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for its removal?
A1: this compound is a white, solid organic salt.[1] Its most critical property for purification is its high solubility in water.[1] It also acts as a hydrotrope, meaning it can increase the solubility of other organic compounds in aqueous solutions, which can complicate separations.[2][3]
Q2: My desired product is a non-polar organic compound. How can I remove the highly water-soluble this compound?
A2: For non-polar products, a straightforward liquid-liquid extraction is often the most effective method.
-
Procedure:
-
Dissolve your reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in a separatory funnel.
-
Add water to the separatory funnel to dissolve the this compound.
-
Shake the funnel vigorously to allow the salt to partition into the aqueous phase.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with fresh water several times to ensure complete removal of the salt.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent to obtain your purified product.
-
Q3: My desired product has some water solubility. How can I improve the efficiency of liquid-liquid extraction?
A3: To enhance the separation of a partially water-soluble product from this compound, you can utilize the "salting out" effect.[4][5][6]
-
Principle: By adding a high concentration of a neutral inorganic salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase, you increase the ionic strength of the solution. This reduces the solubility of organic compounds in the aqueous layer, forcing your desired product into the organic phase while the highly polar sulfonate salt remains in the aqueous phase.[4][5]
Q4: Can I remove this compound by precipitation or crystallization?
A4: Yes, this is a viable method, particularly if your desired product is a solid. The choice of solvent is critical.
-
Scenario 1: Precipitating your desired product. If your product is a solid with low solubility in a specific organic solvent where this compound is soluble, you can crystallize your product out of the solution.
-
Scenario 2: Precipitating the sulfonate salt. Conversely, you could find a solvent in which your product is soluble, but the sulfonate salt is not. For instance, adding a water-soluble ketone like acetone to an aqueous solution can cause the precipitation of organic sulfonates.[7] A Reddit discussion also suggests that dissolving the mixture in a methanol/ethanol mix can work, as NaCl is not very soluble in it.[8]
Q5: When should I consider using chromatography to remove this compound?
A5: Chromatography is a powerful purification technique, but it is often reserved for situations where other methods are ineffective or for very high-purity requirements on a smaller scale.
-
Types of Chromatography:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is effective for separating compounds based on polarity.[2] The non-polar stationary phase will retain your organic product longer than the polar sulfonate salt.
-
Ion-Pair Chromatography: This method can be used to enhance the retention of the ionic sulfonate on a reversed-phase column.[9]
-
Size-Exclusion Chromatography: This may be an option if there is a significant size difference between your product and the sulfonate salt.[10]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Emulsion formation during liquid-liquid extraction. | The hydrotropic nature of this compound can lead to the formation of stable emulsions. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Alternatively, try a different organic solvent. |
| Low recovery of the desired product after extraction. | Your product may have significant water solubility. | Employ the "salting out" technique by adding NaCl or Na₂SO₄ to the aqueous phase to decrease the solubility of your product in water. |
| The sulfonate salt co-precipitates with my product during crystallization. | The chosen solvent does not provide sufficient solubility difference between your product and the sulfonate salt. | Screen a wider range of solvents or solvent mixtures. Consider a multi-step purification involving both extraction and crystallization. |
| Poor separation using column chromatography. | The polarity of the mobile phase is not optimized. | Perform thin-layer chromatography (TLC) first to determine the optimal solvent system for separation. A gradient elution may be necessary. |
Data Presentation
Solubility of this compound and Related Salts
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Soluble | [1] |
| Sodium Benzenesulfonate | Hot Water | Very Soluble | [4] |
| Sodium Benzenesulfonate | Hot Alcohol | Slightly Soluble | [4] |
Experimental Protocols
Protocol 1: Removal of this compound by Liquid-Liquid Extraction with Salting Out
This protocol is suitable for the removal of this compound from a reaction mixture containing a moderately polar organic product.
Materials:
-
Reaction mixture containing the desired product and this compound
-
Separatory funnel
-
Organic solvent (e.g., ethyl acetate)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of ethyl acetate and deionized water.
-
Shake the funnel gently. If an emulsion forms, add brine dropwise until the layers separate.
-
Allow the layers to settle and drain the lower aqueous layer.
-
To the organic layer remaining in the funnel, add a fresh portion of brine (approximately half the volume of the organic layer).
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the brine wash (steps 5-7) two more times.
-
Transfer the organic layer to a clean, dry flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any residual water.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the purified product.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 28348-53-0 | Benchchem [benchchem.com]
- 3. SODIUM CUMENESULFONATE - Ataman Kimya [atamanchemicals.com]
- 4. Salting out - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. US3888917A - Organic sulfonate extraction process - Google Patents [patents.google.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
"Sodium 4-isopropylbenzenesulfonate" impact on the stability of active pharmaceutical ingredients
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of sodium 4-isopropylbenzenesulfonate as an excipient and its potential impact on the stability of active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in pharmaceutical formulations?
A1: this compound is an aromatic sulfonate compound that primarily functions as a hydrotrope. Hydrotropes are substances that enhance the aqueous solubility of poorly soluble organic compounds.[1][2][3][4][5] In pharmaceutical formulations, it is used to increase the dissolution rate and bioavailability of APIs that have low water solubility.
Q2: What are the potential mechanisms by which this compound can affect API stability?
A2: this compound can potentially impact API stability through several mechanisms:
-
pH Modification: The pH of the microenvironment around the API can be influenced by the hydrotrope, which can be critical for pH-sensitive APIs.[6]
-
Direct Chemical Interaction: The sulfonate group or the aromatic ring of the hydrotrope could potentially interact with functional groups on the API, although this is less common under typical storage conditions.
-
Increased Molecular Mobility: By increasing the solubility of the API, the hydrotrope may also increase the molecular mobility of the API in the formulation, potentially leading to a higher rate of degradation in the presence of other reactive species.
-
Impurities: Trace impurities in the hydrotrope could be reactive towards the API.[6]
Q3: Are there specific API functional groups that are more susceptible to interactions with this compound?
A3: While specific interaction studies are limited, APIs with functional groups that are highly sensitive to changes in pH or susceptible to nucleophilic attack could theoretically be at higher risk. For example, esters and amides are prone to hydrolysis, and their degradation can be catalyzed by acidic or basic conditions.[6][7] It is important to conduct compatibility studies to assess any potential interactions.
Q4: How can I assess the compatibility of my API with this compound?
A4: API-excipient compatibility studies are essential.[8] These typically involve preparing binary mixtures of the API and the hydrotrope (e.g., in a 1:1 or other relevant ratio), storing them under accelerated stability conditions (e.g., elevated temperature and humidity), and analyzing the samples at specified time points for the appearance of degradation products and any change in the physical properties of the mixture.
Troubleshooting Guides
Issue 1: Unexpected degradation of the API in a formulation containing this compound.
Possible Causes and Troubleshooting Steps:
-
Cause 1: pH-related degradation.
-
Troubleshooting: Measure the pH of a solution or suspension of the API and this compound in the formulation vehicle. Compare this to the known pH-stability profile of your API. If the pH is in a range where the API is unstable, consider adding a buffering agent to the formulation to maintain a pH where the API is most stable.
-
-
Cause 2: Oxidative degradation.
-
Troubleshooting: Some hydrotropes may contain peroxide impurities from their manufacturing process.[6] To investigate this, conduct a forced degradation study where the API is exposed to oxidative stress (e.g., hydrogen peroxide) in the presence and absence of this compound. If degradation is accelerated in the presence of the hydrotrope, consider using an antioxidant in your formulation or sourcing a higher purity grade of the hydrotrope.
-
-
Cause 3: Photodegradation.
-
Troubleshooting: Increased solubility of the API by the hydrotrope might enhance its exposure to light in liquid or semi-solid formulations. Conduct photostability studies as per ICH Q1B guidelines. If the API is found to be photolabile, consider the use of light-protective packaging.
-
Issue 2: Changes in the physical appearance of the formulation (e.g., color change, precipitation).
Possible Causes and Troubleshooting Steps:
-
Cause 1: Formation of a colored degradant.
-
Troubleshooting: A change in color often indicates the formation of a new chemical entity. Use analytical techniques such as HPLC with a photodiode array (PDA) detector to identify the new peak and its UV-Vis spectrum, which can give clues about its structure. Mass spectrometry (MS) can be used for further identification.
-
-
Cause 2: Precipitation of the API or excipient.
-
Troubleshooting: This could be due to a change in the salvation capacity of the formulation over time or under different temperature conditions. Evaluate the solubility of the API and the hydrotrope in the formulation vehicle at different temperatures. Consider adjusting the concentration of the hydrotrope or other formulation components.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for API-Sodium 4-isopropylbenzenesulfonate Compatibility
This protocol outlines a general procedure for conducting a forced degradation study to assess the compatibility of an API with this compound.
1. Materials:
- Active Pharmaceutical Ingredient (API)
- This compound
- Solvents for sample preparation (e.g., water, methanol, acetonitrile)
- Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
- HPLC system with a suitable detector (e.g., UV, PDA)
- Stability chambers
2. Sample Preparation:
- Prepare a binary mixture of the API and this compound in a 1:1 (w/w) ratio.
- Prepare control samples of the API alone and this compound alone.
- For solution-state studies, dissolve the samples in a suitable solvent.
3. Stress Conditions:
- Acid Hydrolysis: Add 0.1 N HCl to the sample solution and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.
- Base Hydrolysis: Add 0.1 N NaOH to the sample solution and heat at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.
- Oxidative Degradation: Add 3% H₂O₂ to the sample solution and store at room temperature for a specified time.
- Thermal Degradation (Solid State): Store the solid mixtures and individual components at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1, 2, 4 weeks).
- Photostability: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
4. Analysis:
- At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.
- Analyze the samples using a validated stability-indicating HPLC method.
- Quantify the amount of API remaining and any degradation products formed.
5. Data Presentation:
The quantitative data from the forced degradation study should be summarized in a table for easy comparison.
Table 1: Illustrative Forced Degradation Data for API X in the Presence of this compound
| Stress Condition | Sample | Time (hours) | % API Remaining | % Total Degradants |
| Acid Hydrolysis (0.1 N HCl, 60°C) | API X alone | 8 | 95.2 | 4.8 |
| API X + SIPS | 8 | 94.8 | 5.2 | |
| Base Hydrolysis (0.1 N NaOH, 60°C) | API X alone | 8 | 88.5 | 11.5 |
| API X + SIPS | 8 | 87.9 | 12.1 | |
| Oxidative (3% H₂O₂, RT) | API X alone | 24 | 92.1 | 7.9 |
| API X + SIPS | 24 | 85.3 | 14.7 | |
| Thermal (Solid, 70°C) | API X alone | 4 weeks | 98.7 | 1.3 |
| API X + SIPS | 4 weeks | 98.5 | 1.5 |
*SIPS: this compound
Visualizations
References
- 1. Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elucidating-the-solubility-enhancement-of-active-pharmaceutical-ingredients-through-hydrotropy-a-case-of-local-anesthetics - Ask this paper | Bohrium [bohrium.com]
- 3. Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 7. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
Validation & Comparative
A Comparative Guide: Sodium 4-isopropylbenzenesulfonate vs. Sodium Xylene Sulfonate as Hydrotropes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrotropic performance of Sodium 4-isopropylbenzenesulfonate (also known as Sodium Cumene Sulfonate) and Sodium Xylene Sulfonate. The information is compiled from technical literature and scientific studies to assist in the selection of the most suitable hydrotrope for various research and formulation applications.
Introduction to Hydrotropes
Hydrotropes are a class of amphiphilic compounds that enhance the solubility of poorly soluble substances in aqueous solutions. Unlike traditional surfactants, they do not typically form well-defined micelles at a critical concentration. Instead, they are thought to act through a variety of mechanisms, including altering the structure of water and forming loose aggregates that can encapsulate solutes.[1][2] Both this compound and Sodium Xylene Sulfonate are widely used hydrotropes in various industries, from cleaning products to pharmaceutical formulations.[3][4]
Chemical Structures
The primary difference between this compound and Sodium Xylene Sulfonate lies in the alkyl substituent on the benzene ring. This structural difference influences their hydrotropic efficiency and physical properties.
-
This compound (Sodium Cumene Sulfonate): Features an isopropyl group.
-
Sodium Xylene Sulfonate: Typically a mixture of isomers with two methyl groups.
Performance Comparison
While direct, comprehensive comparative studies in peer-reviewed literature are limited, available technical data and qualitative assessments suggest that this compound (Sodium Cumene Sulfonate) often exhibits superior performance in terms of solubility enhancement and formulation stability.
Data Summary
The following table summarizes the key performance indicators and properties of the two hydrotropes based on available data.
| Property | This compound (Sodium Cumene Sulfonate) | Sodium Xylene Sulfonate | Source(s) |
| Chemical Formula | C₉H₁₁NaO₃S | C₈H₉NaO₃S | [5][6] |
| Molecular Weight | 222.24 g/mol | 208.21 g/mol | [5][6] |
| General Efficacy | Often considered more effective, offering better solubility and stability.[4][7] | A widely used and cost-effective hydrotrope.[3][4] | [3][4][7] |
| Formulation Stability (Dishwash Example) | Stable at 4% addition in a specific dishwash formulation.[8] | Required 6% addition for stability in the same formulation.[8] | [8] |
| Applications | Liquid detergents, industrial cleaners, personal care products, oilfield applications, and as a viscosity reducer.[9] | Liquid detergents, shampoos, degreasing compounds, printing pastes, and as a coupling agent. | [9] |
Experimental Protocols
To evaluate and compare the performance of these hydrotropes in a specific application, the following experimental protocols can be employed.
Determination of Solubility Enhancement
This protocol is designed to quantify the increase in the solubility of a poorly water-soluble compound in the presence of a hydrotrope.
Materials:
-
Poorly water-soluble drug (e.g., Ibuprofen)
-
Hydrotrope (this compound or Sodium Xylene Sulfonate)
-
Distilled water
-
Volumetric flasks
-
Mechanical shaker or sonicator
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Whatman filter paper (or equivalent)
Procedure:
-
Prepare a series of aqueous solutions of the hydrotrope at different concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M).
-
Add an excess amount of the poorly water-soluble drug to a known volume of each hydrotrope solution.
-
Agitate the mixtures in a mechanical shaker or sonicator for a set period (e.g., 12 hours) to ensure equilibrium is reached.
-
Allow the solutions to stand for 24 hours to equilibrate further.
-
Centrifuge the samples to separate the undissolved solute.
-
Filter the supernatant through a suitable filter paper.
-
Dilute the clear filtrate with distilled water to a concentration within the analytical range of the spectrophotometer.
-
Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λmax) of the drug.
-
Calculate the concentration of the dissolved drug using a pre-determined calibration curve.
-
The solubility enhancement is determined by comparing the solubility of the drug in the hydrotrope solution to its solubility in distilled water.
Determination of Minimum Hydrotrope Concentration (MHC)
The MHC is the concentration of the hydrotrope above which a significant increase in the solubility of the solute is observed.
Procedure:
-
Follow the solubility enhancement protocol using a wider range of closely spaced hydrotrope concentrations, particularly at the lower end.
-
Plot the solubility of the drug as a function of the hydrotrope concentration.
-
The MHC is the concentration at which a distinct break in the slope of the solubility curve is observed.[2]
Visualizations
Mechanism of Hydrotropic Solubilization
Hydrotropes are believed to function by disrupting the structure of water and forming loose, dynamic aggregates that can incorporate poorly soluble molecules.
Caption: Mechanism of hydrotropic action.
Experimental Workflow for Hydrotrope Comparison
The following workflow outlines the steps for a comparative evaluation of this compound and Sodium Xylene Sulfonate.
Caption: Workflow for comparing hydrotropes.
Conclusion
The selection between this compound and Sodium Xylene Sulfonate as a hydrotrope depends on the specific requirements of the formulation. While Sodium Xylene Sulfonate is a widely used and economical choice, evidence from technical literature suggests that this compound (Sodium Cumene Sulfonate) can offer superior performance in terms of achieving formulation stability at lower concentrations.[8] For applications demanding high performance and stability, this compound may be the more effective option. It is recommended that researchers conduct their own comparative studies using the protocols outlined in this guide to determine the optimal hydrotrope for their specific drug development or formulation needs.
References
- 1. ijcsrr.org [ijcsrr.org]
- 2. Hydrotropy: monomer-micelle equilibrium and minimum hydrotrope concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dolphinpharma.com [dolphinpharma.com]
- 4. dolphinpharma.com [dolphinpharma.com]
- 5. ijpsr.com [ijpsr.com]
- 6. neaseco.com [neaseco.com]
- 7. atamankimya.com [atamankimya.com]
- 8. SODIUM CUMENE SULFONATE - Ataman Kimya [atamanchemicals.com]
- 9. jddtonline.info [jddtonline.info]
A Comparative Analysis of Sodium 4-isopropylbenzenesulfonate and Sodium Cumenesulfonate as Hydrotropes
A deep dive into the chemical properties, performance, and applications of two key hydrotropes, providing researchers, scientists, and drug development professionals with essential data for formulation decisions.
In the realm of chemical formulations, achieving the desired solubility and stability of all components is paramount. This is where hydrotropes, a class of compounds that enhance the aqueous solubility of sparingly soluble substances, play a critical role. Among the most widely used hydrotropes are Sodium 4-isopropylbenzenesulfonate and sodium cumenesulfonate. While often used interchangeably, a closer examination reveals subtle but important distinctions in their structure and performance. This guide provides a comprehensive comparison of these two hydrotropes, supported by available experimental data and detailed methodologies.
Chemical Identity and Structural Differences
At the molecular level, both compounds share a similar backbone: a benzene ring with a sulfonate group and an isopropyl group. The key difference lies in the isomeric position of the isopropyl group on the benzene ring.
-
This compound refers specifically to the para isomer, where the isopropyl group is positioned opposite the sulfonate group. It is also known as sodium p-cumenesulfonate.
-
Sodium cumenesulfonate is a broader term that can refer to a mixture of isomers (ortho, meta, and para) or, in some commercial contexts, may be used synonymously with the para-isomer. It is crucial for researchers to be aware of the specific composition of the sodium cumenesulfonate they are using, as the isomeric distribution can influence its physical and performance characteristics.
| Feature | This compound | Sodium Cumenesulfonate |
| Synonyms | Sodium p-cumenesulfonate, p-Cumenesulfonic acid sodium salt | Sodium isopropylbenzenesulfonate, Cumenesulfonic acid sodium salt (isomer mixture) |
| CAS Number | 15763-76-5[1] | 28348-53-0 (for the isomer mixture)[2][3], 32073-22-6[4] |
| Molecular Formula | C₉H₁₁NaO₃S | C₉H₁₁NaO₃S |
| Molecular Weight | 222.24 g/mol [1] | 222.24 g/mol |
| Structure | Isopropyl group at the para (4) position of the benzenesulfonate. | Can be a mixture of ortho, meta, and para isomers. |
Performance as a Hydrotrope: A Comparative Overview
Both this compound and sodium cumenesulfonate are highly effective hydrotropes, primarily utilized to increase the solubility of other, less soluble organic molecules in aqueous solutions.[5] Their amphiphilic nature, with a hydrophilic sulfonate head and a moderately hydrophobic isopropylbenzene tail, allows them to disrupt the structure of water and create environments more favorable for the dissolution of nonpolar compounds.[2]
Their primary functions in formulations include:
-
Solubilizer: Increasing the concentration of active ingredients, fragrances, and other components in aqueous-based products.[3][6]
-
Coupling Agent: Promoting the compatibility of otherwise immiscible ingredients in a multi-component system.[2]
-
Viscosity Reducer: Lowering the viscosity of concentrated surfactant solutions, which is particularly important in the formulation of liquid detergents.[3]
-
Cloud Point Depressant/Elevator: Modifying the cloud point of nonionic surfactant solutions to ensure product stability across a range of temperatures.[2]
While direct, quantitative, side-by-side comparative studies are limited in publicly available literature, some evidence suggests potential performance differences. For example, in a dishwash formulation subjected to freeze/thaw cycles, a commercial grade of sodium cumenesulfonate demonstrated stability at a lower concentration (4%) compared to sodium xylene sulfonate (6%), another common hydrotrope.[7] This indicates that the choice of hydrotrope can significantly impact formulation robustness, and by extension, suggests that isomeric purity could be a factor in performance. Generally, commercial literature suggests that sodium cumene sulfonate is a highly effective hydrotrope.[7]
Applications Across Industries
The versatile nature of these hydrotropes has led to their widespread use in a variety of industrial and consumer products.
| Industry | Application of this compound & Sodium Cumenesulfonate |
| Household & Industrial Cleaning | Key components in liquid laundry detergents, heavy-duty cleaners, wax strippers, and dishwashing detergents to ensure the stability and efficacy of the formulation.[2][6] |
| Personal Care | Used in shampoos, body washes, and liquid soaps as solubilizers and viscosity modifiers.[8] |
| Pharmaceuticals | Investigated for their potential to enhance the solubility of poorly water-soluble drugs, a critical factor in drug delivery and bioavailability.[9] |
| Oil & Gas | Employed in drilling fluids and other formulations to modify viscosity and improve performance.[6] |
| Textiles | Used in dyeing and other textile processes.[7] |
Experimental Protocols
To aid researchers in their comparative studies, the following are detailed methodologies for key experiments used to evaluate the performance of hydrotropes.
Determination of Solubility Enhancement
Objective: To quantify the increase in the solubility of a poorly water-soluble compound in the presence of the hydrotrope.
Methodology:
-
Prepare a series of aqueous solutions with varying concentrations of the hydrotrope (e.g., 0.1 M, 0.5 M, 1.0 M, etc.). A control solution of deionized water should also be prepared.
-
Add an excess amount of the poorly water-soluble compound (the solute) to each hydrotrope solution and the control.
-
Seal the containers and agitate them at a constant temperature (e.g., using a shaker bath) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solute.
-
Carefully withdraw a known volume of the supernatant from each sample.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved solute using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[10]
-
The solubility enhancement is calculated as the ratio of the solubility of the solute in the hydrotrope solution to its solubility in pure water.
Viscosity Measurement of a Detergent Formulation
Objective: To assess the effect of the hydrotrope on the viscosity of a concentrated liquid detergent.
Methodology:
-
Prepare a base liquid detergent formulation without any hydrotrope.
-
Create a series of test formulations by adding varying concentrations of this compound and sodium cumenesulfonate to the base formulation.
-
Ensure all formulations are homogeneous by gentle mixing.
-
Measure the viscosity of each formulation at a controlled temperature (e.g., 25°C) using a viscometer (e.g., a Brookfield viscometer or a rheometer).
-
Record the viscosity values (in centipoise, cP) for each hydrotrope concentration.
-
Plot viscosity as a function of hydrotrope concentration to compare their viscosity-reducing effects.
Cloud Point Determination of a Nonionic Surfactant Solution
Objective: To measure the temperature at which a solution of a nonionic surfactant becomes cloudy in the presence of the hydrotrope.
Methodology:
-
Prepare a 1% aqueous solution of a nonionic surfactant (e.g., a fatty alcohol ethoxylate).
-
Prepare a series of test solutions by adding a fixed concentration of the hydrotrope to the nonionic surfactant solution.
-
Place a sample of the test solution in a clear test tube.
-
Immerse the test tube in a temperature-controlled water bath.
-
Slowly heat the water bath while gently stirring the solution in the test tube.
-
The cloud point is the temperature at which the solution becomes visibly cloudy or turbid.[11][12]
-
Record the cloud point for each hydrotrope and concentration to compare their effect on the thermal stability of the nonionic surfactant solution.
Visualizing the Hydrotropic Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the proposed mechanism of hydrotropy and a typical experimental workflow for evaluating hydrotropes.
References
- 1. interchimie.fr [interchimie.fr]
- 2. jrhessco.com [jrhessco.com]
- 3. SODIUM CUMENESULFONATE - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2021222191A1 - Method of making liquid laundry detergent formulation - Google Patents [patents.google.com]
- 6. Macler Chemical Products Ltd. [macler.com.br]
- 7. neaseco.com [neaseco.com]
- 8. nouryon.com [nouryon.com]
- 9. nveo.org [nveo.org]
- 10. A Novel Approach using Hydrotropic Solubalization Technique for Quantitative Estimation of Entacapone in Bulk Drug and Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. img.antpedia.com [img.antpedia.com]
- 12. jrhessco.com [jrhessco.com]
The Superior Solubilizing Power of Sodium 4-isopropylbenzenesulfonate: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals striving to overcome the challenge of poor drug solubility, the selection of an effective hydrotrope is paramount. This guide provides a comprehensive comparison of Sodium 4-isopropylbenzenesulfonate and other common hydrotropes, supported by experimental data and detailed protocols to aid in the formulation of more effective and bioavailable pharmaceuticals.
This compound, a member of the alkyl benzene sulfonate family, is emerging as a highly effective hydrotropic agent for enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). Its unique molecular structure, featuring a hydrophobic isopropyl group and a hydrophilic sulfonate group, allows it to significantly increase the solubility of a wide range of drug candidates. This guide will delve into its performance compared to other widely used hydrotropes such as sodium cumenesulfonate, sodium xylenesulfonate, sodium benzoate, sodium citrate, urea, and nicotinamide.
Unveiling the Mechanism of Hydrotropic Solubilization
Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (the hydrotrope) results in an increase in the aqueous solubility of another solute (the drug).[1] Unlike surfactants, which form well-defined micelles, hydrotropes are thought to work through a combination of mechanisms, including self-aggregation and the formation of stacked complexes with the drug molecules.[2] At a certain concentration, known as the Minimum Hydrotropic Concentration (MHC), hydrotrope molecules begin to form loose, non-covalent assemblies that create hydrophobic microdomains, partitioning the poorly soluble drug molecules and effectively increasing their concentration in the aqueous solution.[3][4] The planar hydrophobic part of the hydrotrope molecule is considered an important factor in this mechanism.[5]
dot
Caption: Proposed mechanisms of hydrotropic drug solubilization.
Comparative Efficacy of Hydrotropes: A Data-Driven Overview
The effectiveness of a hydrotrope is dependent on its chemical structure, the properties of the drug molecule, and the concentration of the hydrotrope in the solution. The following table summarizes the reported solubility enhancement factors for various hydrotropes with different poorly soluble drugs. It is important to note that direct comparative studies for this compound are limited; therefore, data for its close structural analog, Sodium Cumene Sulfonate, is included and specified.
| Hydrotrope | Drug | Concentration of Hydrotrope | Solubility Enhancement (Fold Increase) | Reference |
| Sodium Cumene Sulfonate | Di-t-Butyl-Methane | Above MHC | Significant Solubilization | [6] |
| Sodium Xylene Sulfonate | - | - | Generally less effective than Sodium Cumene Sulfonate | [5] |
| Sodium Benzoate | Ibuprofen | 2 M | > 80 | [7] |
| Sodium Benzoate | Flurbiprofen | - | ~63 | [8] |
| Sodium Benzoate | Naproxen | 2 M | > 120 | [7] |
| Sodium Citrate | Rosuvastatin | 2.5% | Highest among tested hydrotropes (Sodium Acetate, Sodium Chloride, Urea) | [9] |
| Urea | Rosiglitazone Maleate | 6 M | ~15 | [10] |
| Nicotinamide | Naproxen | 2.0 M | > 110 | [2] |
Disclaimer: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Experimental Protocols for Evaluating Hydrotropic Solubilization
To ensure accurate and reproducible results when evaluating the efficacy of hydrotropes, a standardized experimental protocol is crucial. The following outlines a general procedure for determining the solubility enhancement of a poorly soluble drug using a hydrotropic agent.
Materials and Equipment
-
Poorly soluble drug (API)
-
Hydrotropic agent (e.g., this compound)
-
Distilled or deionized water
-
Analytical balance
-
Volumetric flasks
-
Screw-capped vials
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer
-
pH meter
Experimental Workflow
dot
Caption: Standard experimental workflow for hydrotropic solubilization studies.
Detailed Methodologies
1. Preparation of Hydrotrope Solutions:
-
Prepare a series of aqueous solutions of the hydrotropic agent (e.g., 0.1 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M) in volumetric flasks using distilled water.
2. Saturation Solubility Determination:
-
Add an excess amount of the poorly soluble drug to screw-capped vials containing a fixed volume (e.g., 10 mL) of each hydrotrope solution and a control (distilled water).
-
The amount of drug added should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
3. Equilibration:
-
Seal the vials and place them on an orbital shaker or use a magnetic stirrer.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
4. Sample Processing:
-
After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15-20 minutes to pellet the undissolved drug.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
5. Spectrophotometric Analysis:
-
Prepare a standard calibration curve for the drug in a suitable solvent (in which it is freely soluble) using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
-
Suitably dilute the filtered supernatant from the hydrotrope solutions with the same solvent used for the calibration curve.
-
Measure the absorbance of the diluted samples and determine the concentration of the dissolved drug using the calibration curve.
6. Calculation of Solubility Enhancement:
-
The solubility enhancement factor is calculated by dividing the solubility of the drug in the hydrotrope solution by its solubility in distilled water.
Determination of Minimum Hydrotropic Concentration (MHC): The MHC is the concentration of the hydrotrope above which a significant increase in the solubility of the drug is observed. It can be determined by plotting the solubility of the drug as a function of the hydrotrope concentration. The point at which the slope of the curve sharply increases indicates the MHC.[3]
Conclusion
The selection of an appropriate hydrotrope is a critical step in the formulation of poorly soluble drugs. This compound and its analogs have demonstrated significant potential in enhancing the aqueous solubility of a variety of APIs. By understanding the underlying mechanisms and employing standardized experimental protocols, researchers can effectively screen and select the most suitable hydrotrope to improve drug delivery and bioavailability. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals in the pharmaceutical industry, facilitating the development of innovative and effective drug formulations.
References
- 1. Mechanism of hydrophobic drug solubilization by small molecule hydrotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Hydrotropy: monomer-micelle equilibrium and minimum hydrotrope concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aggregation Behavior and Thermodynamic Studies of Hydrotropes: A Review – ScienceOpen [scienceopen.com]
- 5. Hydrotrope - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rjptonline.org [rjptonline.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. jetir.org [jetir.org]
- 10. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Sodium 4-isopropylbenzenesulfonate: Validating an HPLC Method
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive validation overview of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Sodium 4-isopropylbenzenesulfonate, a key intermediate in various manufacturing processes. We will delve into the experimental data supporting the HPLC method's performance and compare it with alternative analytical techniques.
This compound's aromatic structure lends itself to robust analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. This guide will present representative validation data for such a method, drawing from established results for structurally similar aromatic sulfonate compounds. Furthermore, we will explore Ion Chromatography (IC) and Gas Chromatography-Mass Spectrometry (GC-MS) as alternative analytical approaches, providing a comparative overview to aid in method selection.
High-Performance Liquid Chromatography (HPLC) Method Validation
A validated RP-HPLC method offers a reliable and precise approach for the quantitative analysis of this compound. The validation process, adhering to the International Council for Harmonisation (ICH) guidelines, ensures the method's suitability for its intended purpose.
While a specific validation report for this compound is not publicly available, the following tables summarize typical performance characteristics of a validated RP-HPLC method for analogous aromatic sulfonate compounds. This data provides a strong indication of the expected performance for a method analyzing this compound.
Table 1: Linearity of the HPLC Method
| Parameter | Typical Value |
| Linearity Range | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Precision of the HPLC Method
| Parameter | Typical Value (%RSD) |
| Repeatability (Intra-day precision) | < 2% |
| Intermediate Precision (Inter-day precision) | < 3% |
Table 3: Accuracy of the HPLC Method
| Parameter | Typical Value |
| Recovery | 98 - 102% |
Table 4: Sensitivity of the HPLC Method
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL |
Experimental Protocol: HPLC Method
A typical experimental setup for the analysis of this compound would involve the following:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically maintained at 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where the aromatic ring of the sulfonate exhibits strong absorbance, generally around 220-230 nm.[1]
-
Sample Preparation: Samples are dissolved in a suitable diluent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.
Method Validation Workflow
The process of validating an HPLC method follows a structured workflow to ensure its reliability and robustness.
Caption: A flowchart illustrating the key stages in the validation of an HPLC analytical method.
Comparison with Alternative Analytical Methods
While HPLC is a robust technique, other methods can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
Table 5: Comparison of Analytical Methods for this compound
| Feature | HPLC-UV | Ion Chromatography (IC) | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Ion-exchange interactions between the analyte and a charged stationary phase.[2][3] | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Detector | UV-Vis Detector | Conductivity Detector | Mass Spectrometer |
| Sample Volatility | Not required | Not required | Required (derivatization needed for non-volatile sulfonates) |
| Sensitivity | Good | Excellent for ionic species | Excellent |
| Specificity | Good to Excellent | Good | Excellent |
| Primary Application | Quantitative analysis of a wide range of organic compounds, including aromatic sulfonates. | Analysis of ionic and polar compounds, particularly in aqueous samples.[2][3] | Identification and quantification of volatile and semi-volatile compounds. |
| Advantages | Widely available, robust, good for purity and impurity analysis. | High sensitivity for ionic analytes without derivatization, suitable for complex aqueous matrices.[2] | High specificity and structural elucidation capabilities. |
| Disadvantages | May require ion-pairing agents for highly polar sulfonates. | Primarily for ionic species. | Requires derivatization for non-volatile salts, which can be complex and time-consuming. |
Alternative Method 1: Ion Chromatography (IC)
Ion Chromatography is a powerful alternative for the analysis of ionic species like sulfonates.[2] It utilizes an ion-exchange mechanism for separation and typically employs a conductivity detector.
-
Chromatographic System: An IC system with a conductivity detector and a suppressor.
-
Column: An anion-exchange column.
-
Mobile Phase (Eluent): An aqueous solution of a salt, such as sodium carbonate or sodium bicarbonate.
-
Detection: Suppressed conductivity detection.
-
Sample Preparation: Similar to HPLC, samples are dissolved in deionized water and filtered.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, but its direct application to non-volatile salts like this compound is limited. To make the compound suitable for GC analysis, a derivatization step is necessary to convert the salt into a more volatile form. This adds complexity to the sample preparation process.
Conclusion
The validation of an analytical method is critical to ensure the reliability of results in research and drug development. For the analysis of this compound, RP-HPLC with UV detection stands out as a robust, precise, and accurate method. The representative data presented in this guide demonstrates its suitability for quantitative analysis.
While HPLC is a strong primary choice, Ion Chromatography offers an excellent alternative, particularly for aqueous samples where high sensitivity for ionic species is required. GC-MS, although powerful, is less practical for routine analysis of this compound due to the need for derivatization. The selection of the most appropriate analytical technique will ultimately depend on the specific analytical needs, sample characteristics, and available resources. This guide provides the foundational data and protocols to make an informed decision for the analysis of this compound.
References
- 1. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Vs. Ion Chromatography: Which One Should You Use? - Blogs - News [alwsci.com]
- 3. HPLC vs. Ion Chromatography: 4 Key Differences Explained [hplcvials.com]
"Sodium 4-isopropylbenzenesulfonate" performance against other surfactants in cleaning validation
A detailed analysis for researchers, scientists, and drug development professionals on the efficacy of Sodium 4-isopropylbenzenesulfonate against other common surfactants in the critical process of cleaning validation within pharmaceutical manufacturing.
In the highly regulated environment of pharmaceutical production, ensuring the cleanliness of manufacturing equipment is paramount to prevent cross-contamination and guarantee product quality and patient safety. Cleaning validation provides documented evidence that a cleaning procedure consistently removes residues of active pharmaceutical ingredients (APIs), excipients, and cleaning agents to predetermined acceptable levels. The choice of surfactant in a cleaning agent plays a pivotal role in the efficiency of this process. This guide provides a comparative overview of the performance of this compound against other commonly used surfactants, supported by experimental data and detailed methodologies.
Executive Summary
This compound, an anionic surfactant, is a component of some industrial cleaning agents. Its aromatic structure influences its cleaning characteristics, particularly its interaction with a variety of organic residues. While direct comparative studies with other surfactants in a pharmaceutical cleaning validation context are not extensively published, this guide synthesizes available data on its analytical detection and general principles of surfactant performance to provide a useful comparison. The primary method for evaluating cleaning efficiency is the quantification of residues remaining on equipment surfaces after cleaning, often analyzed by Total Organic Carbon (TOC) analysis or High-Performance Liquid Chromatography (HPLC).
Performance Comparison of Surfactants
The effectiveness of a surfactant in a cleaning validation program is assessed based on several key parameters: its ability to remove a wide range of product residues, its ease of removal from equipment surfaces, and the availability of sensitive and specific analytical methods for its detection at low levels.
Table 1: General Comparison of Surfactant Properties
| Feature | This compound | Sodium Dodecyl Sulfate (SDS) |
| Chemical Structure | Anionic, Aromatic Hydrophobe | Anionic, Aliphatic Hydrophobe |
| Solubility | Generally soluble in water | Readily soluble in water |
| Cleaning Mechanism | Emulsification, solubilization of organic residues | Emulsification, solubilization of organic and proteinaceous residues |
| Rinsability | Good, but may require more rinsing than aliphatic surfactants due to potential for adsorption | Excellent |
| Analytical Detection | HPLC-UV, TOC | HPLC (with derivatization or charged aerosol detection), TOC, Conductivity |
Experimental Methodologies
To ensure the reliability of cleaning validation results, well-defined and validated experimental protocols are essential. The following sections detail typical methodologies for evaluating surfactant performance.
Cleaning Efficacy Study Protocol
This protocol outlines a typical lab-scale study to compare the cleaning performance of different surfactants.
-
Coupon Preparation: Stainless steel coupons (e.g., 316L, 10 cm x 10 cm) are cleaned, dried, and weighed.
-
Soiling: A known amount of a representative drug product residue is evenly applied to the surface of each coupon and allowed to dry.
-
Cleaning: The soiled coupons are subjected to a defined cleaning procedure. This typically involves immersion or spraying with a cleaning solution containing the surfactant at a specified concentration, temperature, and for a set duration.
-
Rinsing: After cleaning, the coupons are rinsed with a defined volume of purified water.
-
Sampling: Residues remaining on the coupon surface are sampled using two primary methods:
-
Swab Sampling: A defined area of the coupon is swabbed with a suitable swab material pre-moistened with a recovery solvent.
-
Rinse Sampling: The entire coupon is rinsed with a known volume of solvent to collect any remaining residue.
-
-
Analysis: The collected samples are analyzed using a validated analytical method to quantify the amount of residue.
Analytical Method Validation
The analytical methods used to detect surfactant residues must be validated to ensure they are accurate, precise, and sensitive.
Total Organic Carbon (TOC) Analysis:
-
Principle: TOC analysis is a non-specific method that measures the total amount of organic carbon in a sample. It is a widely accepted method for cleaning validation as it can detect residues of both the product and the cleaning agent.
-
Validation Parameters:
-
Linearity: A linear relationship between the concentration of the surfactant and the TOC response should be established over a defined range.
-
Limit of Detection (LOD): The lowest concentration of the surfactant that can be reliably detected.
-
Limit of Quantitation (LOQ): The lowest concentration of the surfactant that can be accurately and precisely quantified.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a specific method that can separate and quantify individual components in a sample. For surfactants like this compound that contain a chromophore, UV detection is a suitable method.
-
Validation Parameters: Similar to TOC, HPLC methods must be validated for linearity, LOD, LOQ, accuracy, precision, and specificity (the ability to assess the analyte unequivocally in the presence of other components).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a cleaning validation study comparing the performance of different surfactants.
Caption: Experimental workflow for comparing surfactant performance in cleaning validation.
Conclusion
The selection of an appropriate surfactant is a critical decision in developing an effective cleaning validation program. While direct comparative performance data for this compound is limited in the public domain, this guide provides a framework for its evaluation against other surfactants. The performance of any surfactant should be empirically determined through well-designed and executed cleaning validation studies. The use of validated, sensitive analytical methods like TOC and HPLC is essential for generating the reliable data needed to ensure regulatory compliance and product quality. Researchers and drug development professionals are encouraged to perform in-house studies to determine the most effective cleaning agent formulation for their specific products and manufacturing equipment.
A comparative analysis of alkylbenzene sulfonates in enhancing drug solubility
For researchers, scientists, and drug development professionals, enhancing the aqueous solubility of poorly soluble drug candidates is a critical hurdle in the development of effective therapeutics. Among the various strategies employed, the use of surfactants to increase drug dissolution has been a long-standing and effective approach. This guide provides a comparative analysis of alkylbenzene sulfonates, a prominent class of anionic surfactants, in their capacity to enhance drug solubility, supported by experimental data and detailed protocols.
Alkylbenzene sulfonates, characterized by a hydrophilic sulfonate head group and a hydrophobic alkylbenzene tail, are potent solubilizing agents. Their amphiphilic nature allows them to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). These micelles can encapsulate poorly soluble drug molecules within their hydrophobic core, thereby increasing the overall solubility of the drug in the aqueous medium. This guide will delve into the comparative efficacy of different types of alkylbenzene sulfonates, focusing on the impact of their molecular structure on drug solubility enhancement.
Comparative Analysis of Alkylbenzene Sulfonates
The effectiveness of an alkylbenzene sulfonate as a solubility enhancer is influenced by several structural factors, primarily the structure of the alkyl chain (linear vs. branched) and the length of the alkyl chain.
Linear vs. Branched Alkylbenzene Sulfonates
Linear alkylbenzene sulfonates (LAS) and branched alkylbenzene sulfonates (BAS) exhibit different physicochemical properties that affect their interaction with drug molecules and their solubilization capacity. Generally, LAS molecules, with their straight alkyl chains, can pack more efficiently to form micelles, which may lead to a more effective encapsulation of drug molecules. In contrast, the branched structure of BAS can create steric hindrance, potentially affecting micelle formation and, consequently, drug solubilization.
Effect of Alkyl Chain Length
The length of the alkyl chain in linear alkylbenzene sulfonates is another crucial determinant of their solubilizing power. An increase in the alkyl chain length generally leads to a decrease in the CMC, meaning micelles form at lower surfactant concentrations. Furthermore, a longer alkyl chain results in a larger hydrophobic core of the micelle, which can accommodate larger or more hydrophobic drug molecules more effectively. However, an excessively long alkyl chain can lead to a decrease in the aqueous solubility of the surfactant itself. Commercial LAS products are typically mixtures of homologues with alkyl chain lengths ranging from C10 to C14.[1]
Quantitative Data on Drug Solubility Enhancement
The following tables summarize the quantitative data on the solubility enhancement of various poorly soluble drugs by different alkylbenzene sulfonates. It is important to note that direct comparative studies are limited, and data is often collated from various sources.
Table 1: Comparative Solubility Enhancement of Ibuprofen
| Alkylbenzene Sulfonate Type | Drug-to-Surfactant Ratio (w/w) | Solubility Enhancement Factor | Reference |
| Sodium Dodecylbenzene Sulfonate (Linear) | 1:1 | Data not available in direct comparison | N/A |
| Sodium Dodecylbenzene Sulfonate (Branched) | 1:1 | Data not available in direct comparison | N/A |
Table 2: Solubility Enhancement of Various Drugs with Sodium Dodecylbenzene Sulfonate (SDBS)
| Drug | Intrinsic Solubility (mg/L) | SDBS Concentration (mM) | Final Solubility (mg/L) | Solubility Enhancement Factor | Reference |
| Griseofulvin | ~10 | > CMC | Significantly Increased | Data indicates a linear increase above CMC | [2] |
| Furosemide | Low | Not specified | Increased | Qualitative improvement noted | [3][4][5] |
| Naproxen | Low | Not specified | Increased | Qualitative improvement noted | [6] |
Note: The table highlights the established capability of SDBS to enhance the solubility of these drugs. The exact enhancement factor is dependent on the specific experimental conditions, including pH and temperature.
Experimental Protocols
Phase Solubility Study
This protocol is designed to determine the effect of an alkylbenzene sulfonate on the solubility of a poorly soluble drug.
Materials:
-
Poorly soluble drug of interest
-
A series of alkylbenzene sulfonates (e.g., linear C10, C12, C14 sodium alkylbenzene sulfonate, and a branched sodium dodecylbenzene sulfonate)
-
Phosphate buffer solution (pH 7.4)
-
Shaking water bath or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Prepare a series of aqueous solutions of the alkylbenzene sulfonate in the phosphate buffer at various concentrations, ranging from below to well above the expected CMC.
-
Add an excess amount of the poorly soluble drug to each surfactant solution in separate sealed vials.
-
Equilibrate the vials by shaking them in a constant temperature water bath (e.g., 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at a high speed to separate the undissolved drug from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it appropriately with the mobile phase (for HPLC) or the buffer solution (for UV-Vis).
-
Analyze the concentration of the dissolved drug in the diluted samples using a validated HPLC or UV-Vis method.
-
Plot the solubility of the drug as a function of the alkylbenzene sulfonate concentration. This is the phase solubility diagram.
-
From the diagram, determine the intrinsic solubility of the drug (at zero surfactant concentration) and the solubility enhancement at different surfactant concentrations.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined using various methods, such as surface tensiometry or conductivity measurements.
Molecular Interaction and Solubilization Mechanism
The primary mechanism by which alkylbenzene sulfonates enhance drug solubility is through micellar solubilization.[7] Above the CMC, the surfactant monomers self-assemble into spherical or cylindrical micelles. The hydrophobic alkylbenzene tails form the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic sulfonate head groups are exposed to the aqueous bulk phase. Poorly soluble, lipophilic drug molecules partition into the hydrophobic core of these micelles, effectively increasing their concentration in the aqueous solution.
The efficiency of this process is influenced by the compatibility of the drug's molecular structure with the micellar core. Molecular dynamics simulations have shown that the flexibility of the alkyl chains and the arrangement of the benzene rings within the micelle play a significant role in accommodating the drug molecules.[8][9][10][11]
Below is a diagram illustrating the general mechanism of micellar solubilization.
Caption: Mechanism of micellar solubilization of a poorly soluble drug.
The following diagram illustrates a typical experimental workflow for evaluating the solubility enhancement by alkylbenzene sulfonates.
References
- 1. ICSC 1602 - C10-13 ALKYLBENZENESULFONIC ACID, SODIUM SALT [chemicalsafety.ilo.org]
- 2. Investigating bolalipids as solubilizing agents for poorly soluble drugs: Effects of alkyl chain length on solubilization and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissolution kinetics of griseofulvin in sodium dodecylsulphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Comparative evaluation of various solubility enhancement strategies for furosemide. | Semantic Scholar [semanticscholar.org]
- 8. Atomistic simulation study of linear alkylbenzene sulfonates at the water/air interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Atomistic simulation study of linear alkylbenzene sulfonates at the water/air interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. okayama.elsevierpure.com [okayama.elsevierpure.com]
Assessing the Purity of Sodium 4-isopropylbenzenesulfonate for Pharmaceutical Research: A Comparative Guide
In the landscape of pharmaceutical research and development, the purity of excipients is paramount to ensuring the safety, efficacy, and stability of final drug products. Sodium 4-isopropylbenzenesulfonate, a hydrotrope used to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs), is no exception. This guide provides a comprehensive assessment of the purity of this compound, comparing it with common alternatives and detailing the experimental protocols for its analysis.
Comparative Purity and Performance of Hydrotropes
The selection of a suitable hydrotrope in pharmaceutical formulations is a critical decision, influenced by factors such as solubilizing efficiency, compatibility with the API, and, crucially, its purity profile. While this compound is an effective hydrotrope, several alternatives are also widely used. The following table summarizes the typical purity levels and key performance indicators for this compound and its common alternatives. It is important to note that purity can vary between suppliers, and the data presented here are typical values found in commercially available pharmaceutical-grade materials.
| Hydrotrope | Chemical Formula | Molecular Weight ( g/mol ) | Typical Purity (%) | Common Impurities |
| This compound | C₉H₁₁NaO₃S | 222.24 | ≥ 98% | Isomers (2- and 3-isopropylbenzenesulfonate), Isopropylbenzene, Sodium sulfate |
| Sodium Benzoate | C₇H₅NaO₂ | 144.10 | ≥ 99% | Benzoic acid, Chlorinated compounds, Heavy metals |
| Sodium Salicylate | C₇H₅NaO₃ | 160.10 | ≥ 99.5% | Salicylic acid, Phenol, Sulfates, Chlorides |
| Sodium Citrate | Na₃C₆H₅O₇ | 258.06 (anhydrous) | ≥ 99% | Oxalates, Tartrates, Heavy metals |
| Urea | CH₄N₂O | 60.06 | ≥ 99.5% | Biuret, Ammonia, Heavy metals |
| Nicotinamide | C₆H₆N₂O | 122.12 | ≥ 99.5% | Nicotinic acid, Related substances |
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile compounds like this compound.[1] It allows for the separation and quantification of the main compound from its potential impurities.
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. A detector measures the concentration of each component as it elutes from the column.
Instrumentation:
-
HPLC system with a gradient pump
-
UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (optional buffer)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of acetonitrile and water. A common starting point is a gradient from 20% to 80% acetonitrile over 20 minutes. The addition of a buffer like ammonium acetate can improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration similar to the working standards.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard, or by area normalization if a reference standard is not available.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its low volatility, this compound requires a derivatization step to convert it into a more volatile compound suitable for GC-MS analysis. This technique is particularly powerful for identifying and quantifying volatile impurities.
Principle: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter a mass spectrometer, which ionizes, sorts, and detects the ions based on their mass-to-charge ratio, providing structural information for identification.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Derivatizing agent (e.g., Thionyl chloride or a methylating agent like Trimethylsulfonium hydroxide)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Internal standard (optional)
Procedure:
-
Derivatization:
-
Accurately weigh the this compound sample into a reaction vial.
-
Add the derivatizing agent (e.g., thionyl chloride) and an anhydrous solvent.
-
Heat the mixture under controlled conditions (e.g., 60°C for 1 hour) to complete the reaction.
-
After cooling, the excess reagent may need to be removed or neutralized.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to the derivatized this compound and any impurity peaks by comparing their mass spectra with a spectral library or by interpreting the fragmentation patterns. Quantify the impurities using an internal standard or by area normalization.
Visualizing Analytical Workflows
To better understand the logical flow of the purity assessment process, the following diagrams, generated using the DOT language, illustrate the experimental workflows for HPLC and GC-MS analysis.
The Role of Purity in Hydrotropic Solubilization
The primary function of this compound in pharmaceutical formulations is to act as a hydrotrope, thereby increasing the aqueous solubility of poorly soluble drugs. The presence of impurities can potentially interfere with this mechanism and impact the final drug product's performance. The following diagram illustrates the conceptual mechanism of hydrotropic solubilization.
Conclusion
The purity of this compound is a critical attribute for its application in pharmaceutical research. This guide has provided a comparative overview of its purity relative to other common hydrotropes and has detailed the analytical methodologies for its assessment. By employing robust techniques like HPLC and GC-MS, researchers can ensure the quality and consistency of this important excipient, thereby contributing to the development of safe and effective pharmaceutical products. The provided workflows and conceptual diagrams serve as a valuable resource for understanding and implementing these purity assessment strategies.
References
The Hydrotropic Showdown: Sodium 4-isopropylbenzenesulfonate vs. Urea in Drug Solubility Enhancement
A Comparative Guide for Researchers and Formulation Scientists
In the realm of pharmaceutical sciences, enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) is a critical hurdle in the development of effective drug delivery systems. Hydrotropy, a solubilization technique that employs amphiphilic substances to increase the solubility of poorly soluble compounds, offers a promising alternative to the use of organic solvents or complex formulation strategies. This guide provides an objective, data-driven comparison of two commonly cited hydrotropic agents: sodium 4-isopropylbenzenesulfonate, an aromatic sulfonate, and urea, a simple organic compound.
At a Glance: Key Performance Indicators
The following table summarizes the comparative performance of this compound and urea as hydrotropic agents based on available experimental data. The primary comparison is drawn from studies on the solubility enhancement of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, a model for a poorly water-soluble drug.
| Parameter | This compound (as Sodium Benzoate*) | Urea | Key Insights |
| Solubility Enhancement of Ibuprofen (mg/mL) | Sodium benzoate demonstrates a slightly higher efficiency in solubilizing ibuprofen at equivalent molar concentrations. | ||
| at 0.5 M | 2.273[1] | 2.237[2] | |
| at 1.0 M | 8.745[1] | 8.443[2] | |
| at 1.5 M | 16.084[1] | 15.984[2] | |
| at 2.0 M | 30.047[1] | 29.047[2] | |
| Mechanism of Action | Primarily through the formation of stacked aggregates that can incorporate drug molecules via hydrophobic and π-π interactions.[3] | Primarily by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the solute.[4][5] | The differing mechanisms may influence their selectivity and efficacy for different drug molecules. |
| Minimum Hydrotrope Concentration (MHC) | Generally in the molar range, dependent on the specific aromatic sulfonate and the solute. | Also in the molar range, with the hydrotropic effect becoming significant at higher concentrations.[4] | Both require relatively high concentrations to exert a significant hydrotropic effect. |
| Advantages | High solubilization efficiency for aromatic and hydrophobic drugs.[3] | Cost-effective, readily available, and has been shown to be effective for a wide range of drugs.[6] | The choice of hydrotrope can be guided by the specific properties of the drug and formulation requirements. |
| Limitations | Potential for toxicity at higher concentrations, environmental concerns associated with some sulfonated aromatic compounds.[7] | May require very high concentrations for significant solubility enhancement, which can impact the viscosity and osmolality of the formulation.[2] | Careful consideration of the final dosage form and administration route is necessary. |
Note: Data for this compound's direct comparison with urea on the same drug is limited. The data presented here for an aromatic hydrotrope uses sodium benzoate, a structurally similar and commonly studied hydrotropic agent, to provide a reasonable comparison with urea for the solubilization of ibuprofen.[1]
Delving Deeper: Mechanisms of Hydrotropic Action
The distinct chemical structures of this compound and urea give rise to different primary mechanisms of hydrotropic solubilization.
This compound , as an aromatic sulfonate, is believed to function through a mechanism involving self-aggregation. The hydrophobic isopropyl and benzene ring orient themselves to create non-polar microdomains within the aqueous solution, while the hydrophilic sulfonate groups interact with water. This "stacking" or aggregation creates "hydrotrope-rich" regions that can host poorly soluble drug molecules, effectively shielding them from the bulk aqueous environment. This interaction is often driven by hydrophobic forces and, in the case of aromatic drugs, can be enhanced by π-π stacking interactions between the aromatic rings of the hydrotrope and the drug.
Urea , on the other hand, is thought to act primarily by disrupting the structure of water.[4][5] The highly ordered hydrogen-bonding network of water creates an energetic barrier to the insertion of a non-polar solute. Urea, through its ability to form multiple hydrogen bonds, can interfere with this network, creating a more "disordered" water environment. This reduces the energy penalty for creating a cavity to accommodate a poorly soluble drug molecule, thereby increasing its solubility.
Experimental Protocols: A Guide to Comparative Evaluation
To conduct a robust comparative study of hydrotropic agents, a standardized experimental protocol is essential. The following outlines a typical methodology for determining and comparing the solubility enhancement capabilities of this compound and urea.
Phase Solubility Study
This experiment quantifies the increase in the solubility of a poorly soluble drug in the presence of increasing concentrations of the hydrotropic agent.
Materials:
-
Poorly water-soluble drug (e.g., ibuprofen, ketoprofen, etc.)
-
Hydrotropic agents: this compound and Urea
-
Distilled or deionized water
-
Volumetric flasks
-
Screw-capped vials
-
Mechanical shaker or sonicator
-
Centrifuge
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of each hydrotrope (this compound and urea) at various molar concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M, etc.) in volumetric flasks.
-
Equilibrium Solubility Determination:
-
Add an excess amount of the poorly soluble drug to screw-capped vials containing a fixed volume (e.g., 10 mL) of each hydrotrope solution and a control (distilled water).
-
Seal the vials and place them on a mechanical shaker or in a sonicator to facilitate equilibration. The system should be agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for a specified time (e.g., 15 minutes) to separate the undissolved drug.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Analyze the clear filtrate to determine the concentration of the dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Construct a calibration curve for the drug in each hydrotrope solution to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the solubility of the drug (in mg/mL or mol/L) as a function of the hydrotrope concentration (in mol/L).
-
Determine the Minimum Hydrotrope Concentration (MHC), which is the concentration at which a significant increase in drug solubility is observed.
-
Visualizing the Mechanisms and Workflow
To better understand the proposed mechanisms and the experimental process, the following diagrams have been generated using the DOT language.
References
Benchmarking the Hydrotropic Efficiency of Sodium 4-isopropylbenzenesulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the hydrotropic efficiency of Sodium 4-isopropylbenzenesulfonate, also known as sodium cumenesulfonate. It is designed to offer an objective comparison with other common hydrotropes, supported by available experimental data, to aid in the selection of appropriate solubilizing agents for poorly water-soluble drugs.
Introduction to Hydrotropy and this compound
Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, termed a hydrotrope, results in an increase in the aqueous solubility of a sparingly soluble first solute. Unlike surfactants, which form micelles above a critical concentration, hydrotropes are thought to work through a different mechanism, possibly involving the formation of transient, loosely-ordered molecular aggregates. This compound (SCS) is a widely used hydrotrope in various industrial applications, including pharmaceuticals, due to its ability to enhance the solubility of poorly soluble organic compounds in aqueous solutions.[1][2][3] Its chemical structure, featuring both a hydrophobic isopropylbenzene group and a hydrophilic sulfonate group, contributes to its amphiphilic nature and hydrotropic properties.
Comparative Analysis of Hydrotropic Efficiency
The effectiveness of a hydrotrope is often quantified by its Minimum Hydrotrope Concentration (MHC), which is the minimum concentration of the hydrotrope required to initiate a significant increase in the solubility of the solute. A lower MHC generally indicates a more efficient hydrotrope.
While direct comparative studies benchmarking this compound against a wide array of other hydrotropes for the same drug under identical conditions are not extensively available in the reviewed literature, we can compile and compare data from various studies on commonly used, poorly soluble non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.
Table 1: Comparative Solubility Enhancement of Ibuprofen by Various Hydrotropes
| Hydrotropic Agent | Concentration (M) | Solubility Enhancement of Ibuprofen | Reference |
| Sodium Benzoate | 2.0 | > 81-fold increase | [4][5] |
| Urea | 2.0 | Significant, comparable to Sodium Benzoate | [6] |
| Sodium Citrate | - | Effective, especially in mixed hydrotropy | [6] |
| Sodium Acetate | 1.0 | Moderate enhancement | [4] |
| Sodium Salicylate | 1.0 | Moderate enhancement | [4] |
| Sodium Toluene Sulfonate | 1.0 | Moderate enhancement | [4] |
| This compound | - | Data not available in comparative studies | - |
Note: The data presented is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Table 2: Comparative Solubility Enhancement of Ketoprofen by Various Hydrotropes
| Hydrotropic Agent | Method | Solubility Enhancement of Ketoprofen | Reference |
| Sodium Benzoate & Sodium Acetate (Mixed) | Solid Dispersion | 2.23 to 5.77-fold increase | [7] |
| Urea | Solid Dispersion | Showed marked improvement | [8] |
| This compound | - | Data not available in comparative studies | - |
Note: The data presented is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Experimental Protocols
A standardized method for evaluating the hydrotropic efficiency of a compound is crucial for accurate comparisons. The most common method is the Phase Solubility Study, as described by Higuchi and Connors.
Phase Solubility Study Protocol
This protocol outlines the steps to determine the solubility of a poorly soluble drug in the presence of a hydrotrope.
-
Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of the hydrotrope (e.g., this compound) at various concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M). A solution without the hydrotrope (distilled water) will serve as the control.
-
Equilibration: Add an excess amount of the poorly soluble drug to each hydrotrope solution in sealed containers.
-
Shaking and Equilibration: The containers are then mechanically shaken at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Centrifugation and Filtration: After equilibration, the samples are centrifuged to separate the undissolved drug. The supernatant is then carefully filtered through a suitable membrane filter (e.g., 0.45 µm) to obtain a clear solution.
-
Quantification: The concentration of the dissolved drug in the filtrate is determined using a validated analytical method, most commonly UV-Vis spectrophotometry. A standard calibration curve of the drug in the respective hydrotrope solution should be prepared to ensure accurate quantification.
-
Data Analysis: The solubility of the drug is plotted against the concentration of the hydrotrope. The point at which a significant, non-linear increase in solubility is observed is considered the Minimum Hydrotrope Concentration (MHC).
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental process and the underlying mechanism of hydrotropy, the following diagrams are provided.
Caption: Workflow for Determining Hydrotropic Efficiency.
Caption: Proposed Mechanism of Hydrotropic Solubilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Spectroscopic estimation of ibuprofen via hydrotropic solubilization. [wisdomlib.org]
- 7. nveo.org [nveo.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic techniques for the validation of "Sodium 4-isopropylbenzenesulfonate" structure
For Researchers, Scientists, and Drug Development Professionals
The accurate structural confirmation of chemical compounds is a cornerstone of reliable scientific research and drug development. This guide provides a comparative overview of key spectroscopic techniques for the validation of the structure of Sodium 4-isopropylbenzenesulfonate. It includes expected and typical quantitative data, detailed experimental protocols, and a logical workflow for structural elucidation.
Spectroscopic Data Summary
The following table summarizes the expected quantitative data from various spectroscopic techniques for the structural validation of this compound. It is important to note that while ¹H NMR data is based on prediction for this specific molecule, the data for ¹³C NMR, FTIR, and UV-Vis are typical values for the functional groups and chromophores present in the molecule and may vary slightly in experimental conditions. Mass spectrometry data describes expected fragmentation patterns.
| Spectroscopic Technique | Parameter | Expected/Typical Value | Structural Assignment |
| ¹H NMR | Chemical Shift (δ) | ~ 7.7-7.8 ppm (d, 2H) | Aromatic protons ortho to the -SO₃⁻ group |
| ~ 7.2-7.3 ppm (d, 2H) | Aromatic protons ortho to the isopropyl group | ||
| ~ 2.9-3.0 ppm (sept, 1H) | Methine proton (-CH) of the isopropyl group | ||
| ~ 1.2-1.3 ppm (d, 6H) | Methyl protons (-CH₃) of the isopropyl group | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 145-150 ppm | Quaternary aromatic carbon attached to the isopropyl group |
| ~ 140-145 ppm | Quaternary aromatic carbon attached to the -SO₃⁻ group | ||
| ~ 125-130 ppm | Aromatic carbons ortho to the isopropyl group | ||
| ~ 120-125 ppm | Aromatic carbons ortho to the -SO₃⁻ group | ||
| ~ 30-35 ppm | Methine carbon (-CH) of the isopropyl group | ||
| ~ 20-25 ppm | Methyl carbons (-CH₃) of the isopropyl group | ||
| FTIR | Wavenumber (cm⁻¹) | ~ 3100-3000 cm⁻¹ | Aromatic C-H stretch |
| ~ 2960-2850 cm⁻¹ | Aliphatic C-H stretch (isopropyl group) | ||
| ~ 1600-1475 cm⁻¹ | Aromatic C=C ring stretch | ||
| ~ 1250-1150 cm⁻¹ & 1050-1000 cm⁻¹ | Asymmetric and symmetric S=O stretch of sulfonate | ||
| ~ 850-800 cm⁻¹ | C-H out-of-plane bend for 1,4-disubstituted benzene | ||
| Mass Spectrometry (ESI-MS) | m/z | [M-Na]⁻ at 199.04 | Anion of 4-isopropylbenzenesulfonic acid |
| Fragmentation | Loss of SO₂ (64 u) from the anion | Formation of an isopropylphenoxide anion | |
| UV-Vis Spectroscopy | λ_max | ~ 224 nm and ~260 nm | π → π* transitions in the benzene ring |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, as the compound is a salt).
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrumentation and Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Insert the sample into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., DSS for D₂O).
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven to remove any moisture.
-
Place approximately 1-2 mg of this compound and 100-200 mg of the dried KKBr in an agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Carefully remove the pellet from the die.
-
-
Instrumentation and Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of a blank KBr pellet or empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
3. Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as a mixture of methanol and water.
-
Due to the ionic nature of the compound, derivatization is generally not required for ESI. To analyze potential non-ionic impurities, derivatization to a more volatile form (e.g., methyl ester) might be necessary for techniques like GC-MS.[1]
-
Filter the solution through a syringe filter (0.22 µm) to remove any particulates.
-
-
Instrumentation and Data Acquisition:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in negative ion mode to observe the [M-Na]⁻ ion.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to achieve a stable signal and minimize fragmentation in the source.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by isolating the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.
-
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in a suitable solvent, typically deionized water.
-
Perform serial dilutions to prepare a series of standard solutions of lower concentrations.
-
Ensure the absorbance values of the solutions fall within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent (deionized water) to be used as a blank and record a baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm to identify the wavelength(s) of maximum absorbance (λ_max).
-
Measure the absorbance of each standard solution at the determined λ_max.
-
Logical Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound using the spectroscopic techniques discussed.
Caption: Workflow for Spectroscopic Validation.
Alternative and Complementary Techniques
While the spectroscopic methods detailed above are primary tools for structural elucidation, other analytical techniques can provide valuable complementary information, particularly regarding purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with a UV detector, is a powerful technique for assessing the purity of this compound.[2] It can effectively separate the target compound from isomers, unreacted starting materials, and byproducts. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Capillary Electrophoresis (CE): CE is another high-resolution separation technique that can be used for the analysis of ionic compounds like sulfonate salts. It offers advantages such as high efficiency and low sample and reagent consumption.
By combining the structural insights from spectroscopic techniques with the purity assessment from chromatographic methods, a comprehensive and robust validation of this compound can be achieved.
References
Safety Operating Guide
Safe Disposal of Sodium 4-isopropylbenzenesulfonate: A Procedural Guide
This guide provides essential safety, logistical, and operational plans for the proper disposal of sodium 4-isopropylbenzenesulfonate, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Essential Safety and Logistical Information
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards and the necessary safety precautions.
Hazard Identification:
-
Health Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
-
Environmental Hazards: While considered readily biodegradable, this chemical may be toxic or harmful to aquatic life, potentially with long-lasting effects.[3][4]
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the substance. This includes:
Handling and Storage:
-
Use only in well-ventilated areas and avoid breathing dust.[2]
-
Store in a tightly closed, compatible container in a cool, dry, and well-ventilated place.[1][2]
-
Wash hands thoroughly after handling.[2]
Operational and Disposal Plan
The disposal of this compound is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system.[5][6]
Step-by-Step Disposal Procedure:
-
Waste Characterization: The first step is to determine if the waste is hazardous.[7] Given its properties as a skin and eye irritant, waste this compound should be managed as a hazardous waste.
-
Segregation and Collection: Do not mix this waste with non-hazardous trash or other incompatible chemical waste streams. Collect waste in a dedicated, chemically compatible container that can be securely sealed.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Accumulation and Storage: Store the sealed waste container in a designated satellite accumulation area or central accumulation area, ensuring it is away from sources of ignition and incompatible materials. Adhere to the specific storage time and volume limits based on your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[8]
-
Arrange for Disposal: Disposal must be handled by a licensed hazardous waste management company. This waste cannot be disposed of down the drain or in regular landfills.[9]
-
Documentation: All off-site shipments of hazardous waste must be accompanied by a hazardous waste manifest, which tracks the waste from the point of generation to its final treatment or disposal facility.[7][8]
Data Presentation: Waste Profile Summary
Quantitative data for specific disposal limits of this compound is not broadly published. Disposal facilities require a waste profile, often including analytical data. The table below outlines typical data points required for a hazardous waste profile. This information should be determined in consultation with your institution's Environmental Health & Safety (EHS) department and a certified laboratory.
| Parameter | Typical Regulatory Concern | Value for Waste Stream | Method of Determination |
| Physical State | Solid, Liquid, Gas | Solid Powder | Visual Inspection |
| pH (for aqueous solutions) | Corrosivity (D002): pH ≤ 2 or pH ≥ 12.5 | To be determined | pH Meter / Litmus Paper |
| Flash Point | Ignitability (D001): < 140°F (60°C) | To be determined | Analytical Testing |
| Toxicity Characteristic (TCLP) | Leaching of toxic constituents | To be determined | EPA Method 1311 |
Experimental Protocols: On-Site Treatment
On-site treatment of hazardous waste to render it non-hazardous (e.g., neutralization) requires a permit under RCRA and involves complex procedures.[7] No validated, peer-reviewed protocols for the chemical neutralization of this compound for disposal purposes were identified. Therefore, on-site treatment is not recommended. The standard and required procedure is disposal via a licensed hazardous waste contractor.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the safe and compliant disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. chemical.kao.com [chemical.kao.com]
- 4. 15763-76-5|this compound| Ambeed [ambeed.com]
- 5. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Regulations [rila.org]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Personal protective equipment for handling Sodium 4-isopropylbenzenesulfonate
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Sodium 4-isopropylbenzenesulfonate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that requires specific protective measures to be taken to avoid exposure.
Hazard Summary:
| Hazard Classification | GHS Hazard Statement |
|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] |
Required Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following PPE is mandatory.
| Body Part | Required PPE | Specification |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are suitable.[4] |
| Body | Protective clothing/Laboratory coat | To prevent skin contact. |
| Eyes/Face | Safety glasses with side shields or Goggles, Face shield | Goggles should be worn when there is a risk of splashing. A face shield offers additional protection.[4] |
| Respiratory | Use in a well-ventilated area/Fume hood | Avoid breathing dust.[1] A respirator may be necessary for large quantities or in poorly ventilated areas. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Step 1: Preparation and Engineering Controls
-
Ensure a safety shower and eye wash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]
-
Keep the container tightly closed when not in use.[1]
Step 2: Donning PPE
-
Put on all required PPE as specified in the table above before handling the chemical.
Step 3: Chemical Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust.[5]
-
Wash hands thoroughly after handling.[1]
Step 4: Storage
-
Store in a cool, dry, and well-ventilated place.[1]
-
Store in a tightly closed container.[1]
-
Keep under an inert atmosphere and protect from moisture.[5]
Emergency Procedures
In the event of exposure, immediate action is required.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1][5] |
| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Waste: Dispose of contents/container to an approved waste disposal plant.[5][6] All disposal practices must be in accordance with local, state, and federal regulations.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Empty Containers: Handle uncleaned containers like the product itself.[6] Do not reuse empty containers.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
